2-Methyl-5-nitrobenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRXTVLCZDPERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170778 | |
| Record name | Benzimidazole, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-40-1 | |
| Record name | 2-Methyl-5-nitrobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-nitrobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1792-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazole, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-nitro-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-5-NITROBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDP9EXS9EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2-Methyl-5-nitrobenzimidazole: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in drug development.
Chemical Structure and Nomenclature
This compound is an organic compound featuring a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A methyl group is substituted at the second position of the imidazole ring, and a nitro group is attached to the fifth position of the benzene ring.
IUPAC Name: 2-methyl-5-nitro-1H-benzimidazole[1][2]
Due to tautomerism, this compound can also be named 2-methyl-6-nitro-1H-benzimidazole.[2][3] The chemical structure is depicted below:
Synonyms: 5-Nitro-2-methylbenzimidazole, 2-Methyl-6-nitrobenzimidazole[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[3], NIST[2] |
| Molecular Weight | 177.16 g/mol | PubChem[3], NIST[2] |
| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |
| CAS Number | 1792-40-1 | PubChem[3], NIST[2] |
| InChI | InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | PubChem[3], NIST[2] |
| SMILES | CC1=NC2=CC=C(C=C2N1)--INVALID-LINK--[O-] | |
| LogP (Octanol-Water Partition Coefficient) | 1.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Synthesis of this compound
The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with acetic acid.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial acetic acid
-
Hydrochloric acid (4N)
-
Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Beakers
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (0.1 mol) and glacial acetic acid (0.12 mol) is prepared.
-
Reflux: The mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Neutralization: After completion of the reaction, the mixture is cooled to room temperature. The resulting solution is then carefully poured into a beaker containing cold water. The pH of the solution is adjusted to 7 by the slow addition of ammonium hydroxide solution.
-
Precipitation and Filtration: The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Washing: The crude product is washed thoroughly with cold water to remove any unreacted starting materials and impurities.
-
Recrystallization: The crude product is purified by recrystallization from ethanol to obtain pure this compound.
-
Drying and Characterization: The purified product is dried in a desiccator. The purity of the compound can be confirmed by determining its melting point and by spectroscopic techniques such as IR and NMR.
Biological Activities and Potential Applications
This compound and its derivatives have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development. The presence of the nitro group is often crucial for their pharmacological effects.
Antimicrobial and Antiparasitic Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic properties. The 5-nitrobenzimidazole scaffold is a key pharmacophore in several clinically used drugs. These compounds have shown efficacy against various bacteria, fungi, and protozoa.
Anticancer Activity
Recent studies have highlighted the potential of 5-nitrobenzimidazole derivatives as anticancer agents. Their proposed mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines. The electron-withdrawing nature of the nitro group is believed to play a significant role in their cytotoxic effects.
Antioxidant Activity
Some derivatives of 2-substituted-5-nitrobenzimidazole have been shown to possess antioxidant properties. They can scavenge free radicals, which are implicated in a variety of disease states, suggesting a potential role in the management of oxidative stress-related conditions.
Signaling Pathway and Experimental Workflow
To visualize the logical flow of synthesis and characterization, a workflow diagram is provided below. Additionally, a proposed signaling pathway for the anticancer activity of this compound is illustrated, based on its known effects on cancer cells.
Caption: A workflow diagram illustrating the synthesis and characterization of this compound.
Caption: A diagram of the proposed signaling pathway for the anticancer activity of this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Methyl-5-nitrobenzimidazole
This guide provides a comprehensive overview of the known physical properties of 2-Methyl-5-nitrobenzimidazole, with a specific focus on its melting point and solubility. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Physical and Chemical Properties
This compound is an organic compound featuring a benzimidazole core structure substituted with a methyl group at the second position and a nitro group at the fifth position.[1] This compound typically appears as a yellow to orange crystalline solid.[1]
Table 1: Physical Property Data for this compound
| Property | Value | Source |
| Melting Point | 223-225 °C | Guidechem[2] |
| Melting Point | 223 °C | NIST WebBook[3] |
| Melting Point | 219 °C | ResearchGate (citing a 1905 publication)[4] |
| Water Solubility (log10WS in mol/L) | -3.39 (Calculated) | Cheméo[5] |
| Solubility in Organic Solvents | Moderate solubility in polar organic solvents | CymitQuimica[1] |
Experimental Protocols
General Protocol for Melting Point Determination (Capillary Method):
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial indicator of purity, with impurities generally causing a depression and broadening of the melting point range.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the solid compound (e.g., this compound)
-
Mortar and pestle or spatula for pulverizing the sample
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the dry, solid sample is finely powdered.[6][7]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end. This process is repeated until a small, compact column of the sample (typically 2-3 mm in height) is formed at the bottom of the tube.[6][7]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.[6]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]
-
Melting Point Range Determination: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point.[7][8]
-
Verification: For accurate results, the determination should be repeated with a fresh sample and a new capillary tube.[6]
Visualized Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like this compound.
Caption: A generalized workflow for the determination and documentation of physical properties.
References
- 1. CAS 1792-40-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (CAS 1792-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemlab.truman.edu [chemlab.truman.edu]
Spectroscopic Profile of 2-Methyl-5-nitrobenzimidazole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with methodologies for these analytical techniques, tailored for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₇N₃O₂ with a molecular weight of 177.16 g/mol .[1] The structural and spectroscopic data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Solvent | Instrument Frequency | Assignment |
| ~8.4 - 8.5 | d | DMSO-d₆ | 400 MHz | H-4 |
| ~8.1 | dd | DMSO-d₆ | 400 MHz | H-6 |
| ~7.7 | d | DMSO-d₆ | 400 MHz | H-7 |
| ~2.6 | s | DMSO-d₆ | 400 MHz | -CH₃ |
| ~12.9 | br s | DMSO-d₆ | 400 MHz | N-H |
¹³C NMR Data
| Chemical Shift (ppm) | Solvent | Instrument Frequency | Assignment |
| ~155 | DMSO-d₆ | 150 MHz | C-2 |
| ~148 | DMSO-d₆ | 150 MHz | C-5 |
| ~143 | DMSO-d₆ | 150 MHz | C-3a |
| ~119 | DMSO-d₆ | 150 MHz | C-7a |
| ~118 | DMSO-d₆ | 150 MHz | C-6 |
| ~115 | DMSO-d₆ | 150 MHz | C-4 |
| ~112 | DMSO-d₆ | 150 MHz | C-7 |
| ~14 | DMSO-d₆ | 150 MHz | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400-3000 | N-H stretching |
| ~1620 | C=N stretching |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |
| ~1450 | C-H bending (methyl) |
| ~830 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular ion) |
| 131 | [M - NO₂]⁺ |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound, based on established methodologies for similar compounds.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer operating at a proton frequency of 600 MHz and a carbon frequency of 150 MHz, respectively.[2] ¹H NMR spectra are acquired with a spectral width of 8278 Hz, an acquisition time of 3.95 s, and a relaxation delay of 1 s. For ¹³C NMR, a spectral width of 37878 Hz, an acquisition time of 0.86 s, and a relaxation delay of 2 s are typically used. All spectra are recorded at room temperature.[2]
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with spectroscopic grade potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Mattson 1000 FT-IR spectrophotometer or a Bruker Vertex 70 spectrophotometer.[2][3] The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
Instrumentation and Data Acquisition: Mass spectra are obtained using an IonSpec QFT-MALDI MS or a similar instrument capable of electron ionization (EI).[1][2] For EI-MS, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
CAS 1792-40-1 chemical information and safety data
An In-depth Technical Guide to 2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1)
This technical guide provides comprehensive chemical information, safety data, experimental protocols, and an overview of the biological activities associated with this compound (CAS 1792-40-1). The content is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an organic compound featuring a benzimidazole core structure, which is a fusion of benzene and imidazole rings.[1] It is characterized by a methyl group at the second position and a nitro group at the fifth position of the benzimidazole framework.[1] This compound typically appears as a yellow to orange crystalline solid and has moderate solubility in polar organic solvents.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1792-40-1 | [1][2][3][4] |
| Molecular Formula | C₈H₇N₃O₂ | [1][2][3][4] |
| Molecular Weight | 177.16 g/mol | [1][2][3][4] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 446.0 ± 18.0 °C at 760 mmHg | [3] |
| Flash Point | 223.5 ± 21.2 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 1.94 | [3] |
| Water Solubility | Log10WS: -3.39 (mol/L) | [2] |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [3] |
| Refractive Index | 1.707 | [3] |
| pKa | 9.83 ± 0.10 (Predicted) | [5] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | 3 | May cause respiratory irritation |
Source:[5]
Handling and Storage:
-
Engineering Controls: Use only in a chemical fume hood.[3]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[3]
-
Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[3]
-
Conditions to Avoid: Keep away from heat, flames, and sparks.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[3]
-
Storage: Store in a dry, well-ventilated place with the container tightly sealed.[5]
Synthesis and Experimental Protocols
The synthesis of 2-substituted-5-nitrobenzimidazoles, including the title compound, is well-established in the literature. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid. For the synthesis of this compound, acetic acid would be the carboxylic acid of choice.
Experimental Protocol: Synthesis via Condensation with Acetic Acid
This protocol is based on the general method for synthesizing 2-substituted-5-nitrobenzimidazoles.[3]
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (HCl)
-
Aqueous ammonia
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and glacial acetic acid (0.01 mole).
-
Add 4N aqueous HCl (approximately 15 mL) to the mixture.
-
Heat the reaction mixture under reflux for a suitable period, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask in an ice bath.
-
Neutralize the mixture by slowly adding aqueous ammonia until the product precipitates.
-
Filter the crude product, wash it with cold water, and then dry it.
-
Recrystallize the dried product from ethanol to obtain pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
The 5-nitrobenzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its presence in a wide array of biologically active compounds.[3][6] The nitro group at the 5-position significantly enhances the biological activities of these molecules.[6][7]
Antimicrobial Activity
Derivatives of 5-nitrobenzimidazole have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[8]
Anticancer Activity
The anticancer potential of 5-nitrobenzimidazole derivatives is an area of active research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[9]
Table 3: Anticancer Activity of Selected 5-Nitrobenzimidazole Derivatives
| Compound Type | Cancer Cell Line | IC₅₀ (µM) |
| Thiobenzimidazole derivatives | MCF-7 (Breast Adenocarcinoma) | 0.76 - 21.5 |
| 5-Nitrobenzimidazole-pyrimidine hybrids | HepG2 (Hepatocellular Carcinoma) | 4.37 |
| Benzimidazole acridine derivative (8m) | SW480 (Colon Cancer) | 6.77 |
| Benzimidazole acridine derivative (8m) | HCT116 (Colon Cancer) | 3.33 |
Source:[9]
Anthelmintic and Antioxidant Activities
Studies have also reported the anthelmintic and antioxidant properties of certain 5-nitrobenzimidazole derivatives.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.[9]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Potential Mechanism of Action
While the specific signaling pathways for this compound are not extensively detailed in the available literature, the broader class of 5-nitrobenzimidazoles is known to exert its anticancer effects through the induction of apoptosis.
Caption: A hypothetical signaling pathway for apoptosis induction by 5-nitrobenzimidazoles.
Conclusion
This compound (CAS 1792-40-1) is a compound of significant interest due to its versatile chemical nature and its association with the biologically active 5-nitrobenzimidazole scaffold. The information presented in this guide, including its chemical and physical properties, safety data, synthesis protocols, and an overview of its potential biological activities, provides a solid foundation for researchers and drug development professionals. Further investigation into the specific mechanisms of action and the development of novel derivatives could lead to the discovery of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C8H7N3O2 | CID 74524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. CAS 1792-40-1: this compound | CymitQuimica [cymitquimica.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Unveiling the Biological Potential of 2-Methyl-5-nitrobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological activity of 2-Methyl-5-nitrobenzimidazole, a heterocyclic compound that has garnered significant interest in medicinal chemistry. This document provides a comprehensive overview of its synthesis, antimicrobial, and anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of its potential mechanisms of action.
Introduction
This compound is an organic compound featuring a benzimidazole core structure, which is a common motif in a variety of biologically active molecules. The presence of a methyl group at the 2-position and a nitro group at the 5-position of the benzimidazole ring significantly influences its chemical properties and biological activities. This guide delves into the scientific evidence supporting its potential as a lead compound in drug discovery.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of 2-methylbenzimidazole. This reaction is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-methylbenzimidazole, concentrated nitric acid, concentrated sulfuric acid, ice.
-
Procedure:
-
Dissolve 2-methylbenzimidazole in concentrated sulfuric acid in a flask, while cooling in an ice bath to maintain a low temperature.
-
Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while stirring and maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water to remove any residual acid, and then dry it to obtain this compound.
-
Anticancer Activity
While specific quantitative data for the anticancer activity of this compound is not extensively available in the public domain, numerous studies have demonstrated the potent anticancer effects of its derivatives. These derivatives have shown significant cytotoxicity against various cancer cell lines.
Quantitative Anticancer Activity Data for 2-Aryl-5-nitrobenzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 |
| Compound 3 (an aryl-substituted 5-nitrobenzimidazole) | K562 (Leukemia) | Not specified, but induces apoptosis |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Materials: 96-well plates, cancer cell lines, culture medium, this compound (or its derivatives), MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Antimicrobial Activity
Similar to its anticancer properties, the antimicrobial activity of the core this compound is not as extensively documented as that of its derivatives. However, the benzimidazole scaffold is well-known for its broad-spectrum antimicrobial effects.
Quantitative Antimicrobial Activity Data for 5-Nitrobenzimidazole Derivatives
| Compound/Derivative | Microorganism | Zone of Inhibition (mm) |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 |
| 2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol | Escherichia coli | 17 |
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
This method tests the antibiotic sensitivity of bacteria. It uses antibiotic-impregnated wafers to test the extent to which bacteria are affected by those antibiotics.
-
Materials: Petri dishes with Mueller-Hinton agar, bacterial cultures, sterile swabs, paper disks impregnated with the test compound, and an incubator.
-
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Aseptically place paper disks impregnated with a known concentration of this compound (or its derivatives) onto the surface of the agar.
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Potential Mechanisms of Action
The biological activities of this compound and its derivatives are believed to be mediated through various mechanisms, including the inhibition of key enzymes and the induction of apoptosis.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. Some 5-nitrobenzimidazole derivatives have been shown to exhibit PARP inhibitory activity. By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks, which can lead to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells with deficient DNA repair pathways.
Unlocking the Therapeutic Potential of 2-Methyl-5-nitrobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic organic compound characterized by a fused benzene and imidazole ring system, with a methyl group at the second position and a nitro group at the fifth position.[1][2] This compound belongs to the broader class of nitrobenzimidazoles, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the molecule's chemical reactivity and is crucial for its biological action.[1][4] The structural similarities of the benzimidazole core to naturally occurring purines allow these compounds to interact with various biological macromolecules, making them a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of this compound and its derivatives, with a focus on its anticancer, antimicrobial, and antiparasitic properties.
Synthesis of this compound and Its Derivatives
The synthesis of 2-substituted-5-nitrobenzimidazoles is primarily achieved through the condensation of 4-nitro-o-phenylenediamine with various electrophilic reagents like carboxylic acids or aldehydes.[5]
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-1H-benzimidazole
This protocol describes a common method for synthesizing the parent compound.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Ice bath
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine and glacial acetic acid is refluxed in 4N HCl for 4 hours.
-
The reaction mixture is then cooled in an ice bath.
-
The cooled solution is neutralized by the dropwise addition of 10% NaOH solution until a precipitate forms.
-
The precipitate is collected by filtration, washed with cold ethanol, and then dried.
-
The crude product can be further purified by recrystallization from ethanol.
Experimental Protocol: Synthesis of 1-Substituted-2-methyl-5-nitrobenzimidazoles
This protocol outlines the synthesis of derivatives with substitutions at the N-1 position of the benzimidazole ring, which has been shown to be a key position for modifying biological activity.[3]
Materials:
-
2-Methyl-5-nitro-1H-benzimidazole
-
Appropriate heterocyclic methyl halide (e.g., 2-(chloromethyl)piperazine)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
2-Methyl-5-nitro-1H-benzimidazole is dissolved in ethanol.
-
An ethanolic solution of KOH is added dropwise to the benzimidazole solution.
-
The appropriate heterocyclic methyl halide (e.g., 2-(chloromethyl)piperazine) is then added to the reaction mixture.
-
The mixture is refluxed for 4-5 hours.
-
After cooling, the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.[3]
References
An In-depth Technical Guide to 2-Methyl-5-nitrobenzimidazole Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities. Among its numerous derivatives, 2-Methyl-5-nitrobenzimidazole has emerged as a significant core for the development of novel therapeutic agents. The presence of the methyl group at the 2-position and a nitro group at the 5-position of the benzimidazole ring system critically influences the electronic and steric properties of the molecule, leading to a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of 4-nitro-o-phenylenediamine with acetic acid or its derivatives. A general synthetic scheme is outlined below.
General Synthetic Workflow
Experimental Protocols
Synthesis of 2-Substituted-5-nitrobenzimidazoles via Condensation with Aldehydes
This protocol describes a common method for the synthesis of 2-substituted-5-nitrobenzimidazoles.[1]
Materials:
-
4-nitro-1,2-phenylenediamine
-
Substituted aromatic aldehyde
-
Dimethoxyethane (DME)
-
Sodium metabisulfite
-
Ice bath
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chloroform:methanol (9:1) solvent system for TLC
-
Ethyl acetate
-
Methanol for recrystallization
Procedure:
-
Dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane in a round-bottom flask.[1]
-
Add 1.01 equivalents of the aromatic aldehyde to the mixture.[1]
-
Stir the reaction mixture in an ice bath at 0°C for 2 hours.[1]
-
Reflux the mixture for 1 hour to form the Schiff base intermediate.[1]
-
To cyclize the Schiff base, add more dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as an oxidizing agent.[1]
-
Stir the mixture under reflux for 48 hours.[1]
-
Monitor the completion of the reaction using TLC with a chloroform:methanol (9:1) solvent system.[1]
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash it with water, and dry it.
-
Recrystallize the crude product from methanol to obtain the purified 2-substituted-5-nitrobenzimidazole derivative.
-
In cases where a precipitate does not form, extract the product with ethyl acetate.
Anticancer Activity
Numerous derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.
Quantitative Data on Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) | A549 (Lung Carcinoma) | 0.028 | [2] |
| Compound 3 | K562 (Leukemia) | Not specified, but induces apoptosis and S phase arrest | [2] |
| Various Derivatives | MGC-803, PC-3, MCF-7 | 1.02 - 5.40 | [3] |
| Compound 28 | MCF-7, MDA-MB231, A549 | 2.2 - 11.9 | [3] |
| Compound 32 | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [3] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2, Huh7 | 0.39, 0.32 (µg/mL) | [3] |
Signaling Pathways in Anticancer Activity
Apoptosis Induction Pathway:
Several this compound derivatives have been shown to induce apoptosis through the intrinsic and extrinsic pathways. This often involves the modulation of key regulatory proteins.
Cell Cycle Arrest Pathway (G2/M Phase):
Some derivatives have been observed to cause cell cycle arrest, particularly at the G2/M checkpoint, through the modulation of ATM, Chk2, and p53 pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[4]
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a variety of bacterial and fungal strains. The nitro group is often crucial for their antimicrobial action, which can involve the generation of cytotoxic radicals upon reduction within the microbial cell.[4]
Quantitative Data on Antimicrobial Activity
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Compound 1h | Penicillium | - | More effective than Nystatin | [6] |
| Compounds 1a-j | Various fungal species | - | 50 | [6] |
| XY-3 | B. cereus | 18 | - | [7] |
| XY-1 | E. coli | 17 | - | [7] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This method is widely used to evaluate the antimicrobial activity of chemical compounds.[8]
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drugs (positive controls)
-
Sterile cork borer (6 mm)
-
Incubator
Procedure:
-
Prepare sterile agar plates.[8]
-
Prepare a microbial inoculum and adjust its turbidity to the 0.5 McFarland standard.[8]
-
Evenly spread 100 µL of the microbial suspension over the agar surface.[8]
-
Create wells of 6 mm diameter in the agar using a sterile cork borer.[8]
-
Add 100 µL of the test compound solution (e.g., 100 µg/mL) into the wells.[8]
-
Use a well with the solvent as a negative control and wells with standard drugs as positive controls.[8]
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.[8]
-
Measure the diameter of the zone of inhibition in millimeters around each well.[8]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, particularly their anticancer and antimicrobial effects, warrants further investigation. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications to optimize potency and selectivity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this exciting field, ultimately contributing to the development of new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Methyl-5-nitrobenzimidazole. Drawing upon the established understanding of the broader class of 5-nitroaromatic compounds, this document details the core principles of bioreductive activation, subsequent cellular damage, and the methodologies used to assess its biological activity. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates data from closely related derivatives to provide a valuable comparative context for research and development.
Core Mechanism of Action: A Prodrug Approach
This compound, like other 5-nitroimidazole and 5-nitrobenzimidazole derivatives, functions as a prodrug. Its biological activity is contingent upon the chemical reduction of its nitro group, a process that occurs preferentially within the low-oxygen (hypoxic or anaerobic) environments characteristic of certain bacteria, protozoa, and the microenvironment of solid tumors. This selective activation is a cornerstone of its therapeutic potential and spectrum of activity.
The proposed mechanism can be delineated into several key stages:
-
Cellular Uptake: The unactivated this compound molecule, being relatively small and lipophilic, is believed to passively diffuse across the cell membranes of target organisms.
-
Reductive Activation: Inside the target cell, the compound undergoes a series of one-electron reductions of the C5-nitro group (-NO₂). This critical activation step is catalyzed by low-redox-potential enzymes, such as nitroreductases (e.g., RdxA, FrxA) and pyruvate:ferredoxin oxidoreductase (PFOR), which are present in anaerobic and microaerophilic organisms. The process is highly dependent on the low redox potential within these cells. In the presence of oxygen, the initial radical anion can be rapidly re-oxidized back to the parent compound, a futile cycle that limits its toxicity in aerobic cells and confers its selective activity.
-
Generation of Cytotoxic Intermediates: The multi-step reduction of the nitro group leads to the formation of a cascade of highly reactive, short-lived intermediates. These include the nitrosoimidazole, the hydroxylamine derivative, and other radical species. These intermediates are the primary effectors of cellular damage.
-
Macromolecular Damage: The generated reactive species can covalently bind to and inflict damage upon critical cellular macromolecules. The primary target is thought to be DNA, where the reactive intermediates can cause strand breaks, helical destabilization, and other forms of damage that inhibit DNA replication and repair, ultimately leading to cell death. Additionally, these intermediates can interact with and damage other vital molecules such as proteins and thiols, further contributing to cellular dysfunction and cytotoxicity.
The following diagram illustrates the proposed reductive activation pathway of this compound.
Quantitative Biological Activity of 5-Nitrobenzimidazole Derivatives
Table 1: Antimicrobial Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | |
| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | |
| 2-(4-aminophenyl)benzimidazole derivatives | Pseudomonas aeruginosa | 25 | |
| Ni(II) complex with (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Staphylococcus aureus | 50 |
| Ni(II) complex with (E)-2-((4-(1H-benzimidazol-2-yl)phenylimino)methyl)-4-bromophenol | Escherichia coli | 6.25 | |
Table 2: Antiparasitic and Cytotoxic Activity of 5-Nitrobenzimidazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Giardia intestinalis | 3.95 | |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamide (Compound 7) | Trichomonas vaginalis | 4 times more active than benznidazole | |
| 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide (Compound 8) | Trichomonas vaginalis | 4 times more active than benznidazole | |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (human lung cancer cell line) | 0.028 |
| 5-Methyl-2-mercaptobenzimidazole (5-MeMBI) | SIRC rabbit corneal cells | 761.5 | |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the activity of antimicrobial agents.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial culture (18-24 hours old)
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or by measuring absorbance at 625 nm to be between 0.08 and 0.13.
-
Dilute this standardized suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the wells in column 10.
-
Column 11 will serve as the growth control (no compound).
-
Column 12 will serve as the sterility control (no compound, no inoculum).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum (from step 1) to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
-
The following diagram outlines the workflow for the MIC determination protocol.
Protocol 2: Assessment of DNA Damage via Alkaline Single Cell Gel Electrophoresis (Comet Assay)
This protocol provides a general framework for detecting DNA single-strand breaks and alkali-labile sites in individual cells exposed to a test compound.
Materials:
-
Test compound
-
Cultured cells (e.g., peripheral blood lymphocytes, cancer cell lines)
-
Microscope slides (fully frosted)
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., ethidium bromide, SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Treatment:
-
Expose the cultured cells to various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. Include a positive control (e.g., a known DNA damaging agent like MMS) and a negative (vehicle) control.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow it to solidify.
-
After treatment, harvest the cells and resuspend them in phosphate-buffered saline (PBS).
-
Mix approximately 1 x 10⁴ cells with 0.5% LMPA at 37°C.
-
Quickly pipette this cell-agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.
-
-
Cell Lysis:
-
Carefully remove the coverslips and immerse the slides in cold, freshly prepared lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer and let the slides sit for approximately 20-40 minutes to allow for DNA unwinding and expression of alkali-labile sites.
-
Perform electrophoresis at a low voltage (e.g., ~25 V) and current (e.g., ~300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them with neutralization buffer to remove excess alkali.
-
Stain the DNA by adding a few drops of a suitable fluorescent DNA stain.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope. Damaged DNA will migrate away from the nucleus, forming a "comet tail."
-
Analyze at least 50-100 randomly selected cells per slide using image analysis software to quantify the extent of DNA damage (e.g., by measuring tail length, tail moment, or percentage of DNA in the tail).
-
Conclusion
The mechanism of action of this compound is rooted in its identity as a bioreductive prodrug, a characteristic it shares with other clinically significant 5-nitroaromatic compounds. Its selective activation under hypoxic conditions to form DNA-damaging reactive intermediates provides a strong rationale for its investigation as an antimicrobial and potentially as an anticancer agent. While quantitative biological data for this specific molecule remains sparse in the literature, the established protocols for MIC determination and DNA damage assessment provide a clear path for its further evaluation. The comparative data from related derivatives suggest that the 5-nitrobenzimidazole scaffold is a promising area for the development of new therapeutic agents. Future research should focus on elucidating the specific biological activity profile of this compound and exploring its potential in various therapeutic contexts.
Solubility Profile of 2-Methyl-5-nitrobenzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative information, presents a calculated aqueous solubility value, and furnishes a detailed experimental protocol for determining precise solubility in various solvents.
Introduction
This compound (C₈H₇N₃O₂) is a crystalline solid, typically appearing as a yellow to orange powder. Its chemical structure, featuring a benzimidazole core with a methyl group at the 2-position and a nitro group at the 5-position, imparts moderate solubility in polar organic solvents. Understanding its solubility is critical for its application in drug development and various chemical syntheses, as it directly impacts reaction kinetics, purification processes, and formulation strategies.
Solubility Data
Table 1: Summary of Known Solubility Data for this compound
| Solvent | Solubility Description | Quantitative Value (Calculated) |
| Water | Sparingly soluble | log₁₀WS = -3.39[1][2] |
| Polar Organic Solvents | Moderately soluble[3] | Data not available |
Note: The aqueous solubility is a calculated value and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, the following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, purified water)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Mobile phase for HPLC (e.g., acetonitrile/water mixture)
-
Reference standards of this compound
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the mobile phase in HPLC) to a concentration within the calibrated range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
This detailed guide provides researchers and drug development professionals with the necessary information to understand and determine the solubility of this compound. The provided experimental protocol can be adapted to various laboratory settings to generate precise and reliable solubility data, which is crucial for advancing research and development activities involving this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitrobenzimidazole
Introduction
2-Methyl-5-nitrobenzimidazole is a key heterocyclic compound widely utilized as a building block in medicinal chemistry and drug development. The benzimidazole scaffold, particularly when substituted with a nitro group, is a privileged structure present in numerous compounds exhibiting a wide array of biological activities, including antimicrobial, anthelmintic, and anticancer properties. The synthesis of this compound is commonly achieved through the condensation of a substituted o-phenylenediamine with acetic acid. This document provides a detailed protocol for the synthesis of this compound from 4-nitro-o-phenylenediamine and acetic acid, a method known as the Phillips condensation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-nitro-o-phenylenediamine | 0.01 mole (1.53 g) | Based on general benzimidazole synthesis[1] |
| Glacial Acetic Acid | 0.01 - 0.03 mole (0.6 - 1.8 g) | [1] |
| Acid Catalyst (e.g., HCl) | 4N aqueous solution | [1] |
| Reaction Conditions | ||
| Temperature | 100 °C (reflux) | Adapted from similar syntheses[2][3] |
| Reaction Time | 2 hours | Adapted from similar syntheses[2][3] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Yellowish crystalline solid | |
| Melting Point | 224-226 °C | |
| Yield | ||
| Theoretical Yield | 1.77 g (based on 0.01 mole starting material) | |
| Expected Yield | High | General expectation for this reaction type |
Experimental Protocols
This protocol outlines the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine with glacial acetic acid, facilitated by an acid catalyst.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution or aqueous ammonia
-
Ethanol
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole, 1.53 g) and glacial acetic acid (0.02 mole, 1.2 g).[1]
-
Acid Catalyst Addition: To the mixture, add 20 mL of 4N aqueous hydrochloric acid.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 100°C using a heating mantle or a water bath.[2][3] Let the reaction reflux for 2 hours with continuous stirring.
-
Cooling: After 2 hours, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath.
-
Neutralization and Precipitation: Slowly add a 10% sodium hydroxide solution or aqueous ammonia to the cooled reaction mixture with constant stirring until the solution is alkaline (pH > 7).[2][3] The crude this compound will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4] Wash the solid with ice-cold water to remove any remaining salts and impurities.[3]
-
Purification (Recrystallization): The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution has color impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as IR and NMR to confirm its structure.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Methyl-5-nitrobenzimidazole. The described protocol is applicable for the determination of the compound in bulk drug substances and can be adapted for related impurities in pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate analytical procedure.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for quality control during its production and for monitoring in related drug products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, system suitability parameters, and method validation details.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Reagents:
-
Standard Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the reference standard in a suitable solvent, such as methanol or the mobile phase, to a final concentration of 100 µg/mL.[1] Working standards are prepared by diluting the stock solution.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the analysis.[2] The following conditions have been found to be suitable for the separation and quantification of this compound:
| Parameter | Recommended Condition |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Isocratic: Methanol and Water (20:80 v/v)[1] |
| Gradient options can be explored with Acetonitrile and Water.[1] | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL[1] |
| Detection Wavelength | 310 nm[1] |
| Run Time | Approximately 10 minutes |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[2]
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Method Validation Summary
The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.
| Parameter | Typical Results |
| Linearity | A linear relationship is observed in the concentration range of 5-500 µg/mL with a correlation coefficient (r²) of >0.999.[1] |
| Precision (RSD%) | Intra-day precision: <1%; Inter-day precision: <2.6%.[1] |
| Accuracy (% Recovery) | Typically in the range of 98-103%.[1] |
| Limit of Detection (LOD) | Dependent on instrumentation, but typically in the ng/mL range. |
| Limit of Quantification (LOQ) | Dependent on instrumentation, but typically in the ng/mL to low µg/mL range. |
Data Presentation
The following table summarizes the key quantitative data for the HPLC analysis of this compound.
| Parameter | Value | Reference |
| Retention Time | Approximately 3.86 min | [1] |
| Linearity Range | 5-500 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Intra-day Precision (RSD%) | < 1% | [1] |
| Inter-day Precision (RSD%) | < 2.6% | [1] |
| Accuracy (% Recovery) | 100-103% | [1] |
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is accurate, precise, and specific, making it suitable for routine quality control analysis in the pharmaceutical industry. The provided protocol and validation parameters can serve as a starting point for method implementation and further optimization as needed.
References
Application Notes and Protocols for the Purification of Crude 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitrobenzimidazole is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Crude this compound obtained from synthesis often contains unreacted starting materials, by-products, and other impurities. This document provides detailed protocols for the purification of crude this compound using common laboratory techniques.
Potential Impurities: The primary impurities in crude this compound can include unreacted 4-nitro-o-phenylenediamine, excess acetic acid from the synthesis, and isomeric by-products. The purification strategies outlined below are designed to effectively remove these contaminants.
Purification Techniques
Two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility.[1] The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals.
2.1.1. Solvent Selection
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on literature for similar compounds, a mixed solvent system is often effective.
2.1.2. Protocol: Recrystallization from an Alcohol-Chloroform Mixture
This protocol is adapted from a method described for the crystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (or Methanol)
-
Chloroform
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a 1:1 (v/v) mixture of ethanol and chloroform to the flask.
-
Gently heat the mixture while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent mixture until a clear solution is obtained.
-
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. The formation of crystals can be initiated by scratching the inside of the flask with a glass rod.
-
Once crystallization appears complete at room temperature, cool the flask in an ice bath for 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold ethanol-chloroform solvent mixture to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point (approximately 223-225°C) to remove residual solvent.
2.1.3. Data Presentation: Recrystallization
| Parameter | Crude Product | After Recrystallization |
| Appearance | Brownish solid | Light yellow to off-white crystals |
| Purity (by HPLC) | ~85-90% | >98% |
| Yield | - | 70-85% |
| Melting Point | Broad range | Sharp range (e.g., 223-225°C) |
Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities.[3] It is particularly useful when recrystallization is ineffective at removing certain impurities.
2.2.1. Principle
This technique involves a stationary phase (e.g., silica gel) packed into a column and a mobile phase (a solvent or mixture of solvents) that moves through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
2.2.2. Protocol: Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Selection: Determine the optimal mobile phase using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Test different ratios (e.g., 9:1, 8:2, 7:3) to achieve good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.[3]
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin elution.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Spot each fraction on a TLC plate and develop it in the mobile phase.
-
Visualize the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
2.2.3. Data Presentation: Column Chromatography
| Parameter | Crude Product | After Column Chromatography |
| Appearance | Brownish solid | White to off-white solid |
| Purity (by HPLC) | ~85-90% | >99% |
| Yield | - | 50-70% |
| Melting Point | Broad range | Very sharp range (e.g., 224-225°C) |
Purity Analysis
The purity of this compound before and after purification should be assessed using a reliable analytical method such as High-Performance Liquid Chromatography (HPLC).
HPLC Method
A reverse-phase HPLC method can be used for the purity analysis.
Chromatographic Conditions:
-
Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)[4]
-
Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). A typical starting ratio is 50:50 (v/v).[4][5]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Prepare a standard solution of known concentration of a pure reference standard of this compound in the mobile phase.
-
Prepare a sample solution of the crude and purified material at the same concentration.
Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[4]
Visualization of Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography Workflow
References
Application Notes and Protocols for Antimicrobial Activity Assay of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitrobenzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The presence of a nitro group at the 5-position is known to play a crucial role in the biological activity of many nitro-heterocyclic compounds. This document provides detailed protocols for assessing the in vitro antimicrobial activity of this compound.
The protocols outlined below are based on established methods for antimicrobial susceptibility testing and are intended to provide a standardized framework for researchers. These assays are crucial for determining the spectrum of activity and potency of the compound, which are essential steps in the drug discovery and development process.
Data Presentation
The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values for various 2-substituted-5-nitrobenzimidazole derivatives against a selection of bacterial and fungal strains. It is important to note that these values are for related compounds and serve as a reference for the expected activity of this compound.
| Compound Type | Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | Gram-positive | - | [1] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | Gram-negative | - | [1] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Escherichia coli | Gram-negative | - | [2] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Staphylococcus aureus | Gram-positive | - | [2] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Candida albicans | Fungus | - | [2] |
| 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol | Aspergillus niger | Fungus | - | [2] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | Staphylococcus aureus | Gram-positive | - | [3][4] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | Streptococcus faecalis | Gram-positive | - | [3][4] |
| 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole | Candida albicans | Fungus | - | [3][4] |
Note: Specific MIC values were not consistently available in the initial search results, hence the table indicates the reported activity without specific quantitative data.
Experimental Protocols
Two standard methods for determining the antimicrobial activity of a compound are the Broth Microdilution assay for quantitative MIC determination and the Agar Well Diffusion assay for a qualitative or semi-quantitative assessment.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5]
Materials:
-
This compound
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Test microorganisms (bacterial and fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[5]
-
Sterile 96-well microtiter plates[5]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[5]
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Compound Stock Solution:
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies of the test microorganism and suspend them in sterile saline or PBS.[5]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute this standardized suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the compound dilutions.[5]
-
Include a positive control (inoculum in broth without the compound) and a negative control (broth only) on each plate.[5]
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[5]
-
-
Determination of MIC:
Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity by measuring the zone of growth inhibition around a well containing the test compound.[7]
Materials:
-
This compound
-
Standard antimicrobial agents
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Protocol:
-
Preparation of Inoculum and Plates:
-
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described for the broth microdilution assay.
-
Using a sterile swab, evenly spread the inoculum over the entire surface of an MHA plate.[7]
-
Allow the plate to dry for a few minutes.
-
-
Preparation of Wells and Application of Compound:
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare solutions of this compound in DMSO at various concentrations (e.g., 100 µg/mL, 50 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into the respective wells.
-
Use a well with only DMSO as a negative control and a standard antibiotic as a positive control.[5]
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Mandatory Visualization
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed antimicrobial mechanism of action for nitrobenzimidazoles.
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Anthelmintic Activity Testing of 2-Methyl-5-nitrobenzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a significant class of anthelmintic drugs used extensively in both human and veterinary medicine to treat infections caused by parasitic worms (helminths).[1] The 2-substituted benzimidazoles, particularly those with a 5-nitro group, have been a focus of research due to their broad-spectrum efficacy.[2][3] These compounds primarily function by disrupting the cellular integrity of the parasite, which leads to paralysis and death.[1] The persistent challenge of drug-resistant helminth strains necessitates the ongoing development and evaluation of new derivatives, such as 2-Methyl-5-nitrobenzimidazoles.[1]
These application notes provide a comprehensive guide to the standardized testing of 2-Methyl-5-nitrobenzimidazole derivatives for anthelmintic activity. This document outlines the primary mechanism of action, detailed protocols for key in vitro and in vivo experiments, and methods for data presentation and analysis.
Mechanism of Action: Inhibition of Tubulin Polymerization
The principal mechanism of action for benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite's cells.[1][4] These compounds exhibit a high binding affinity for the β-tubulin subunit of the parasite, which prevents its polymerization with α-tubulin to form microtubules.[1][5] This disruption of the microtubule cytoskeleton has several critical downstream effects that are detrimental to the parasite, including the inhibition of cell division, impaired cellular transport, and reduced absorption of nutrients.[1] The selective toxicity of benzimidazoles is attributed to the significantly lower dissociation rate of the drug from parasite tubulin compared to mammalian tubulin.[5][6]
Caption: Mechanism of action for benzimidazole derivatives.
General Experimental Workflow
A systematic approach is essential for evaluating the anthelmintic potential of new chemical entities. The workflow begins with preliminary in vitro screening to determine initial efficacy, followed by more complex in vivo studies for active compounds. Cytotoxicity assays are run in parallel to assess the compound's selectivity and safety profile.
Caption: General workflow for screening anthelmintic compounds.
Experimental Protocols
Protocol 1: In Vitro Adult Motility Assay
This assay is a common preliminary screening method that uses adult earthworms (Pheretima posthuma) as a model organism due to their anatomical and physiological resemblance to intestinal roundworms.[1][7]
Workflow for Adult Motility Assay
Caption: Workflow for the in vitro adult motility assay.
Materials:
-
Adult earthworms (Pheretima posthuma) of similar size.
-
Petri dishes.
-
This compound test derivatives.
-
Reference standard (e.g., Albendazole, Piperazine citrate).[1]
-
Vehicle (e.g., 5% Dimethylformamide (DMF) in saline).
-
Normal saline solution.
-
Warm water bath (40-50°C).[1]
-
Pipettes, beakers, and other standard laboratory glassware.
Procedure:
-
Solution Preparation: Prepare different concentrations (e.g., 25, 50, 100 mg/mL) of the test compounds and the reference standard in the vehicle solution.[8] A vehicle-only solution serves as the negative control.
-
Worm Preparation: Collect healthy adult earthworms of approximately equal size (e.g., 3-5 cm). Wash them with normal saline to remove any adhering fecal matter.
-
Exposure: Place six earthworms in each Petri dish containing 25 mL of the prepared test, standard, or control solutions.
-
Observation: Record the time taken for the paralysis and death of each worm.
-
Data Analysis: Calculate the mean time for paralysis and death for each group and compare the activity of the test compounds with the reference standard.
Protocol 2: In Vitro Egg Hatch Assay (EHA)
This assay evaluates the ovicidal activity of the compounds by measuring the inhibition of larval hatching from helminth eggs.[1][9]
Materials:
-
Fresh helminth eggs (e.g., Haemonchus contortus) recovered from the feces of infected animals.[1][9]
-
Saturated salt solution for egg flotation.
-
Sieves of appropriate mesh size.
-
24-well plates.[9]
-
Test compounds, reference standard (e.g., Albendazole), and vehicle control.
-
Incubator (28°C).[9]
-
Microscope.
Procedure:
-
Egg Recovery: Recover helminth eggs from fecal samples using a standard flotation method with a saturated salt solution.[1]
-
Egg Suspension: Prepare a clean suspension of the recovered eggs in water or a suitable buffer to a concentration of approximately 250 eggs per 1.5 mL.[9]
-
Assay Setup: In a 24-well plate, add serial dilutions of the test compound to the wells in triplicate. Add the egg suspension to each well. Include wells for a positive control (Albendazole) and a negative control (vehicle).
-
Incubation: Incubate the plates at 28°C for 36-48 hours.[1][9]
-
Data Collection: After incubation, count the number of hatched larvae and unhatched eggs in each well using an inverted microscope.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = [(Control Hatched - Treated Hatched) / Control Hatched] x 100. Determine the LC50 (lethal concentration 50%) value for each compound.
Protocol 3: In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for assessing the efficacy of an anthelmintic in live animals (e.g., sheep or rodents) by measuring the reduction in the number of helminth eggs in feces after treatment.[9]
Workflow for Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow for the in vivo fecal egg count reduction test.
Materials:
-
Naturally infected host animals (e.g., sheep, goats).[9][10]
-
Test compounds, reference drug, and vehicle.
-
Dosing equipment (e.g., oral gavage).
-
Fecal collection bags.
-
Microscope, McMaster slides, and flotation solution for egg counting.
Procedure:
-
Animal Selection: Select a group of animals naturally infected with gastrointestinal nematodes, with a fecal egg count above a predetermined threshold.
-
Group Allocation: Randomly divide the animals into treatment groups: a negative control group (receiving vehicle), a positive control group (receiving a known anthelmintic like Levamisole or Albendazole), and one or more test groups (receiving different doses of the this compound derivative).[9][10]
-
Pre-treatment Sampling (Day 0): Collect fecal samples from each animal before treatment to determine the initial mean eggs per gram (EPG).[9]
-
Treatment: Administer the appropriate treatment to each group as a single oral dose.
-
Post-treatment Sampling: Collect fecal samples again from all animals 10-14 days after treatment.
-
Egg Counting: Determine the EPG for all pre- and post-treatment samples using a standardized technique like the McMaster method.
-
Data Analysis: Calculate the Fecal Egg Count Reduction percentage (%FECR) using the formula: %FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the potential toxicity of the compounds against host cells, thereby determining their selectivity.[11][12]
Materials:
-
Mammalian cell line (e.g., HEK-293).[13]
-
96-well plates.
-
Complete growth medium.
-
Test compounds.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL).[12]
-
DMSO (Dimethyl sulfoxide).[12]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48 to 72 hours.[12]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.[12][14]
Data Presentation
Quantitative data from anthelmintic assays should be summarized in clear, structured tables to facilitate comparison between different compounds and concentrations.
Table 1: In Vitro Anthelmintic Activity of Benzimidazole Derivatives against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Test Compound 1 | 25 | 35.43 ± 3.22 | 73.46 ± 2.26 | [15][16] |
| 50 | 30.43 ± 5.33 | 60.56 ± 5.32 | [15][16] | |
| 100 | 20.00 ± 1.00 | 24.00 ± 1.00 | [8] | |
| 2-phenyl benzimidazole | 100 | 0.93 ± 0.23 | 1.32 ± 0.15 | [7] |
| Piperazine Citrate (Std) | 15 | 10.98 ± 0.99 | 11.74 ± 0.99 | [7] |
| Albendazole (Std) | 20 | 25.43 ± 1.16 | 66.10 ± 1.65 | [15][16] |
Note: Data presented are for various benzimidazole derivatives as examples. Results for this compound derivatives should be tabulated similarly.
Table 2: In Vitro Efficacy of Benzimidazole Derivatives against T. muris and H. polygyrus
| Compound ID | Target Organism | Assay Stage | IC50 (µM) | Reference |
| BZ12 | T. muris | L1 Larvae | 4.17 | [17] |
| T. muris | Adult | 8.10 | [17] | |
| BZ6 | H. polygyrus | Adult | 5.30 | [17] |
Note: IC50 values represent the concentration required to inhibit motility by 50%.
Table 3: Cytotoxicity of Benzimidazole Derivatives against Human Cancer Cell Lines (Example Data)
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | MTT | 72 | 17.8 ± 0.24 | [13] |
| DU-145 (Prostate) | MTT | 72 | 10.2 ± 1.4 | [13] | |
| SL-9 | DLD-1 (Colon) | MTT | 24 | 57.68 | [14][18] |
Note: This data is provided as an example of how to present cytotoxicity results. Assays against non-cancerous cell lines (e.g., HEK-293) are necessary to determine the selectivity index.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Modes of action of anthelmintic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. merckvetmanual.com [merckvetmanual.com]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. scielo.br [scielo.br]
- 10. In vivo anthelmintic activity of hydroethanolic extract of Piper cubeba fruits in sheep naturally infected with gastrointestinal nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eastjmed.org [eastjmed.org]
- 15. researchgate.net [researchgate.net]
- 16. journaljpri.com [journaljpri.com]
- 17. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Benzimidazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Their structural resemblance to naturally occurring purine nucleotides allows them to interact with various biological targets, making them promising candidates for anticancer drug development.[1][2] This document provides an overview of the in vitro cytotoxicity of benzimidazole derivatives against various cancer cell lines, detailed protocols for assessing their cytotoxic and apoptotic effects, and visual representations of experimental workflows and potential signaling pathways. While specific data for 2-Methyl-5-nitrobenzimidazole is limited, the information presented here for related benzimidazole compounds serves as a strong foundation for investigating its potential anticancer properties.
Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Disruption of Microtubule Polymerization: A well-established mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[4][3]
-
Cell Cycle Arrest: By interfering with microtubule formation and inhibiting cyclin-dependent kinases (CDKs), benzimidazoles can cause cell cycle arrest, primarily at the G2/M phase.[4][3]
-
Inhibition of Signaling Pathways: Benzimidazole derivatives have been shown to modulate key oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor growth and survival.[4][5]
-
DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby impeding cancer cell proliferation.[1][4]
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against a range of cancer cell lines, demonstrating their potent cytotoxic activity.
| Benzimidazole Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| Mebendazole | A549 | Lung Carcinoma | Not Specified |
| Mebendazole | HCT-116 | Colon Carcinoma | Not Specified |
| Mebendazole | MCF-7 | Breast Adenocarcinoma | Not Specified |
| Albendazole | A549 | Lung Carcinoma | Not Specified |
| Albendazole | HCT-116 | Colon Carcinoma | Not Specified |
| Compound 15 | MCF-7 | Breast Adenocarcinoma | 5.28 |
| Compound 10 | MCF-7 | Breast Adenocarcinoma | 6.63 |
| 2XP Derivative | HL60 | Promyelocytic Leukemia | Not Specified |
| 8I Derivative | K562 | Chronic Myelogenous Leukemia | 2.68 |
| 8I Derivative | HepG-2 | Hepatocellular Carcinoma | 8.11 |
Note: "Not Specified" indicates that the source mentions cytotoxic activity but does not provide a specific IC50 value in the abstract.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate gently for a few minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that determines cell density based on the measurement of cellular protein content.[8]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines
-
Complete culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (wt/vol)[8]
-
SRB solution (0.4% in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)[9]
-
Acetic acid (1%)[8]
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[10]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[10] Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound SRB.[10]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[10]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cancer cell lines
-
Test compound
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately (within 1 hour).[11] Differentiate cell populations:
Mandatory Visualizations
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulforhodamine B (SRB)-based cytotoxicity assay [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of Metronidazole, a widely used antibiotic and antiprotozoal agent, using 2-methyl-5-nitroimidazole as the primary precursor. The information compiled herein is intended to guide researchers in the successful synthesis, purification, and characterization of Metronidazole.
Introduction
Metronidazole, chemically known as 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a key therapeutic agent effective against anaerobic bacteria and certain protozoa.[1][2] Its synthesis is a critical process in the pharmaceutical industry, with 2-methyl-5-nitroimidazole serving as a fundamental building block.[3][4] The primary route of synthesis involves the N-alkylation of the imidazole ring of 2-methyl-5-nitroimidazole with a 2-hydroxyethyl group.[4] This document outlines the prevalent methodologies for this conversion, focusing on the reaction with ethylene oxide in an acidic medium.
Chemical Reaction Pathway
The synthesis of Metronidazole from 2-methyl-5-nitroimidazole proceeds via the hydroxyethylation of the imidazole ring. This reaction is typically acid-catalyzed, where a protonated imidazole intermediate reacts with ethylene oxide.
Caption: Synthesis of Metronidazole from 2-Methyl-5-nitroimidazole.
Experimental Protocols
The following protocols are based on established methods for the synthesis of Metronidazole.
Protocol 1: Synthesis using Mixed Acid Catalyst
This protocol utilizes a mixture of formic acid and concentrated sulfuric acid as the reaction medium and catalyst.[5][6]
Materials:
-
2-methyl-5-nitroimidazole
-
Formic acid (95-99%)
-
Concentrated sulfuric acid (98%)
-
Ethylene oxide
-
Sodium hydroxide solution
-
Activated carbon
-
Purified water
Procedure:
-
Preparation of Mixed Acid: In a reaction vessel, add 100 parts by weight of formic acid. While stirring and maintaining the temperature at approximately 20°C, slowly add 25-35 parts by weight of concentrated sulfuric acid to prepare the mixed acid.[6]
-
Synthesis Reaction: To the reaction vessel containing the mixed acid, add 100-120 parts by weight of 2-methyl-5-nitroimidazole.[5][6] Stir the mixture and heat to a temperature of 75-80°C until the 2-methyl-5-nitroimidazole is completely dissolved. Maintain this temperature for 10-20 minutes.[6]
-
Addition of Ethylene Oxide: Introduce ethylene oxide into the reaction mixture. In some variations of the protocol, ethylene oxide (e.g., 98 parts) and additional concentrated sulfuric acid (e.g., 8 parts) are added.[5] The addition of ethylene oxide may be performed in portions.
-
Neutralization and Crystallization: After the reaction is complete, the mixture is cooled. The pH of the solution is then adjusted to the alkaline range (e.g., pH 10) using a sodium hydroxide solution to precipitate the crude Metronidazole.[7]
-
Purification: The crude product is collected by filtration and washed. For further purification, the crude Metronidazole is dissolved in hot purified water, treated with activated carbon for decolorization, and then recrystallized by cooling.[8] The purified crystals are filtered, washed, and dried.
Quantitative Data Summary
The following table summarizes the quantitative data from various synthesis protocols.
| Parameter | Embodiment 1[5] | Embodiment 2[5] | Method A[6] | Method B[8] |
| Reactants | ||||
| 2-methyl-5-nitroimidazole (parts by weight) | 120 | 115 | 100-120 | 430 kg |
| Formic Acid (parts by weight) | 100 (97%) | 100 (95%) | 100 (95-99%) | 270 kg (90%) |
| Concentrated Sulfuric Acid (parts by weight) | 30 | 35 | 25-35 | 180 kg (98%) |
| Ethylene Oxide (parts by weight) | 98 | 95 | - | - |
| Reaction Conditions | ||||
| Temperature (°C) | 75 | 80 | 75-80 | 88 |
| Time | 15 min holding | 10 min holding | 10-20 min holding | - |
| Product | ||||
| Yield | - | - | 65-70% (theoretical) | 71.0 - 73.3% |
| Purity | - | - | Meets Pharmacopeia | 99.7 - 100.2% |
Synthesis and Purification Workflow
The overall process for the synthesis and purification of Metronidazole can be visualized as a multi-step workflow.
Caption: Workflow for the Synthesis and Purification of Metronidazole.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Metronidazole preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102911122A - Metronidazole preparation method - Google Patents [patents.google.com]
- 7. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol - Google Patents [patents.google.com]
- 8. CN103483265A - Metronidazole production method - Google Patents [patents.google.com]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, their potential as antioxidants is of particular interest. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases.[1] Benzimidazole derivatives, by virtue of their chemical structure, can act as scavengers of free radicals, making them promising candidates for the development of novel therapeutic agents.[1][2] This document provides a comprehensive set of protocols for the assessment of the antioxidant activity of 2-Methyl-5-nitrobenzimidazole.
Recent studies on 2-substituted-5-nitrobenzimidazole derivatives have demonstrated their potential as potent antioxidant agents, with some analogues exhibiting significant free radical scavenging activity.[3][4][5] These findings underscore the importance of robust and standardized protocols to evaluate and compare the antioxidant capacity of new compounds within this chemical class. The following application notes detail the experimental procedures for key in vitro chemical and cell-based antioxidant assays.
Data Presentation: Summary of Antioxidant Activity
The antioxidant capacity of this compound should be quantified using various assays that measure different aspects of its radical scavenging or reducing abilities. The data is typically presented as the half-maximal inhibitory concentration (IC50) or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC50 values indicate higher antioxidant potency. All experimental data should be presented in a clear and structured tabular format for easy comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µg/mL) | ||
| Positive Control (e.g., Ascorbic Acid) |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
| Control | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| IC50 (µg/mL) | ||
| Positive Control (e.g., Trolox) |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | FeSO4 Equivalent (µM) |
| 10 | ||
| 25 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., Ascorbic Acid) |
Experimental Protocols
This section provides detailed methodologies for key in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (or other suitable positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the wells.
-
Add the DPPH solution to each well.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
A positive control (e.g., ascorbic acid) and a blank (methanol) should be run in parallel.
Calculation of Scavenging Activity:
The percentage of DPPH radical scavenging activity is calculated using the following formula:[7]
% Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound. The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.[8]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
Trolox (or other suitable positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature.[7]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying concentrations of the test compound to the wells of a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
IC50 or TEAC Determination:
Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the test compound to that of Trolox.[1]
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the change in absorbance due to the formation of a colored ferrous-tripyridyltriazine complex.[6][7]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄) for standard curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add varying concentrations of the test compound to the wells of a 96-well plate.
-
Add the FRAP reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄.
Data Interpretation:
The antioxidant capacity is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like ascorbic acid.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay is a more biologically relevant method as it accounts for cellular uptake, distribution, and metabolism of the antioxidant compound.[9][10] It measures the ability of compounds to prevent the formation of the fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cultured cells.[9][11]
Materials:
-
Human hepatocarcinoma HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) as a peroxyl radical initiator
-
Quercetin (positive control)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well black microplate and allow them to reach confluence.
-
Wash the cells with a suitable buffer.
-
Treat the cells with various concentrations of this compound and DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells.
-
Add the ABAP solution to induce oxidative stress.
-
Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
Data Analysis:
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time. The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.[10]
Caption: Simplified signaling pathway of the Cellular Antioxidant Activity (CAA) assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES - Europub [europub.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
Application Notes and Protocols: Evaluation of the Vasorelaxant Activity of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the vasorelaxant properties of 2-Methyl-5-nitrobenzimidazole and its derivatives. Detailed protocols for the evaluation of its activity using isolated rat aortic rings are presented, along with insights into the potential signaling pathways involved in its mechanism of action.
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Among these, certain 5-nitrobenzimidazole derivatives have demonstrated potent vasorelaxant effects, suggesting their potential as novel therapeutic agents for cardiovascular diseases such as hypertension. The vasorelaxant activity of these compounds is attributed to both endothelium-dependent and endothelium-independent mechanisms.[1] This document outlines the experimental procedures to characterize the vasorelaxant profile of this compound and related compounds.
Data Presentation
The vasorelaxant potency of several 5-nitrobenzimidazole derivatives has been evaluated on phenylephrine-precontracted isolated rat aortic rings. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their efficacy.
| Compound | Endothelium | IC50 (µM) |
| 2-(5-nitro-1H-benzimidazol-2-yl)phenol | With | 0.95 |
| Without | 2.01 | |
| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole | With | 1.41 |
| Without | 3.61 | |
| A series of 5-nitro benzimidazole derivatives (BDZ3, BDZ6, BDZ12, BDZ18, BDZ20) | With & Without | <30 |
Data sourced from studies on 5-nitrobenzimidazole derivatives, which are structurally related to this compound.[1]
Experimental Protocols
The following protocols describe the methodology for assessing the vasorelaxant activity of this compound using an ex vivo model of isolated rat thoracic aorta.
Preparation of Isolated Rat Aortic Rings
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (Phe)
-
Acetylcholine (ACh)
-
This compound (test compound)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface of the aortic rings with a fine wire or wooden stick.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the bath solution every 15-20 minutes.
Evaluation of Vasorelaxant Activity
Procedure:
-
After equilibration, induce a sustained contraction in the aortic rings by adding phenylephrine (1 µM) to the organ bath.
-
Once the contraction reaches a stable plateau, cumulatively add increasing concentrations of this compound to the bath.
-
Record the isometric tension changes until a maximal relaxation response is achieved.
-
The vasorelaxant response is expressed as a percentage of the initial Phe-induced contraction.
Assessment of Endothelium-Dependent and -Independent Effects
Procedure:
-
To confirm the integrity of the endothelium, pre-contract the aortic rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium. In endothelium-denuded rings, ACh should produce minimal or no relaxation.
-
Compare the vasorelaxant dose-response curves of this compound in endothelium-intact and endothelium-denuded aortic rings. A significant rightward shift in the dose-response curve in denuded rings suggests an endothelium-dependent mechanism.
Signaling Pathways and Mechanism of Action
The vasorelaxant effect of benzimidazole derivatives appears to be multifactorial, involving both endothelium-dependent and -independent pathways.
Endothelium-Dependent Pathway: In endothelium-intact blood vessels, this compound likely stimulates the endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). This results in an increased production of cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and leads to a decrease in intracellular calcium concentration and subsequent vasorelaxation.[2][3]
Endothelium-Independent Pathway: The vasorelaxant effect observed in endothelium-denuded vessels suggests a direct action on vascular smooth muscle cells. This may involve:
-
Blockade of L-type Calcium Channels: Inhibition of voltage-dependent calcium channels (VDCCs) would reduce the influx of extracellular calcium, a key trigger for smooth muscle contraction.[2][4]
-
Activation of Potassium Channels: Opening of potassium channels, particularly large-conductance calcium-activated potassium channels (BKCa), would lead to hyperpolarization of the smooth muscle cell membrane, which in turn closes VDCCs and promotes relaxation.[2][3]
Visualizations
Caption: Experimental Workflow for Vasorelaxant Activity Evaluation.
Caption: Proposed Signaling Pathways for Vasorelaxation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Monitoring the Synthesis of 2-Methyl-5-nitrobenzimidazole using Thin-Layer Chromatography
Introduction
2-Methyl-5-nitrobenzimidazole is a key heterocyclic compound that serves as a fundamental building block in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiprotozoal, and anthelmintic properties. The synthesis of this compound, typically achieved through the condensation of 4-nitro-o-phenylenediamine with acetic acid, requires careful monitoring to ensure optimal yield and purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of this reaction. By observing the disappearance of starting materials and the appearance of the product, chemists can effectively determine the reaction's endpoint.
Principle of Reaction Monitoring by TLC
Thin-Layer Chromatography separates chemical compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent mixture). In the synthesis of this compound, samples of the reaction mixture are spotted on a TLC plate at various time intervals. As the mobile phase ascends the plate, it carries the compounds with it. The starting material, 4-nitro-o-phenylenediamine, and the product, this compound, will have different polarities and thus different affinities for the stationary and mobile phases, causing them to travel at different rates. This results in distinct spots for each compound, allowing for a clear visual assessment of the reaction's progress. The reaction is deemed complete when the spot corresponding to the starting material is no longer visible.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 4-nitro-o-phenylenediamine with acetic acid, a method adapted from established procedures for synthesizing benzimidazole derivatives.[1]
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid (HCl)
-
Aqueous Ammonia or Sodium Hydroxide solution (10%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (0.01 mole) and 25 mL of 4N Hydrochloric Acid.
-
Add glacial acetic acid (0.012 mole) to the mixture.
-
Attach a reflux condenser and heat the mixture in a heating mantle at 100°C for 2 hours with continuous stirring.
-
Monitor the reaction progress using the TLC protocol described below at 30-minute intervals.
-
Once the reaction is complete (indicated by the disappearance of the 4-nitro-o-phenylenediamine spot on the TLC plate), cool the flask to room temperature.
-
Slowly neutralize the reaction mixture by adding aqueous ammonia or 10% sodium hydroxide solution with constant stirring until the mixture is alkaline (check with litmus paper).
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a method for monitoring the progress of the synthesis reaction.[2][3]
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Chloroform:Methanol (9:1, v/v)
-
UV lamp (254 nm)
-
Optional: Iodine chamber or Potassium Permanganate stain for visualization[4]
Procedure:
-
Preparation: Pour the Chloroform:Methanol (9:1) mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark two lanes on the baseline: one for the starting material (SM) and one for the reaction mixture (RM).
-
Sample Preparation & Spotting:
-
SM: Dissolve a small amount of 4-nitro-o-phenylenediamine in a suitable solvent (e.g., methanol or ethyl acetate). Using a capillary tube, spot this solution onto the 'SM' lane.
-
RM: At timed intervals (e.g., t=0, 30 min, 60 min, 90 min, 120 min), withdraw a small aliquot from the reaction mixture. Dilute it with a small amount of methanol. Spot this diluted sample onto the 'RM' lane.
-
-
Development: Place the spotted TLC plate into the saturated developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The compounds should appear as dark spots against the fluorescent background.[5]
-
Circle the observed spots with a pencil.
-
If visualization is faint, place the plate in an iodine chamber or dip it in a potassium permanganate stain to enhance spot visibility.[4]
-
-
Analysis: Compare the 'RM' lane to the 'SM' lane. The reaction progresses as the spot corresponding to the starting material diminishes in intensity while a new spot, corresponding to the product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The retention factor (Rf) is a key parameter for identifying compounds on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 1: TLC Parameters for Reaction Monitoring
| Compound | Role | Mobile Phase (Chloroform:Methanol, 9:1 v/v) | Expected Rf Value | Visualization |
| 4-nitro-o-phenylenediamine | Starting Material | Chloroform:Methanol (9:1) | Higher than product | UV (254 nm) |
| This compound | Product | Chloroform:Methanol (9:1) | ~0.34 - 0.38[6] | UV (254 nm) |
Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.
Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction progress using TLC.
References
Troubleshooting & Optimization
Common problems in 2-Methyl-5-nitrobenzimidazole synthesis and solutions
Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzimidazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors. The primary synthesis route involves the condensation of 4-nitro-o-phenylenediamine with acetic acid or its equivalent.
Potential Causes and Solutions:
-
Incomplete Reaction: The condensation reaction may not have gone to completion.
-
Solution: Ensure the reaction is heated for a sufficient duration. Reaction times can vary, but refluxing for several hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for efficient condensation or too high, leading to decomposition.
-
Solution: The reaction is typically carried out at the reflux temperature of the acidic solvent (e.g., acetic acid or in the presence of mineral acids like HCl).[1] Maintain a consistent and appropriate temperature throughout the reaction.
-
-
Poor Quality of Starting Materials: Impurities in the 4-nitro-o-phenylenediamine or the acid can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 4-nitro-o-phenylenediamine before use.
-
-
Loss of Product During Work-up: The product might be lost during the neutralization and filtration steps.
-
Solution: Carefully adjust the pH during neutralization. This compound will precipitate as a solid when the acidic reaction mixture is neutralized with a base like aqueous ammonia.[2] Ensure the mixture is sufficiently cooled to maximize precipitation before filtration. Wash the collected solid with cold water to minimize dissolution.
-
Question 2: My final product is a dark, discolored powder instead of the expected light-colored crystals. What is the cause and how can I fix it?
Answer:
The formation of a dark or discolored product often indicates the presence of impurities due to side reactions or decomposition.
Potential Causes and Solutions:
-
Charring/Decomposition: The use of strong acids and high temperatures can lead to the decomposition of the starting materials or the product, resulting in tarry, colored byproducts.
-
Solution: Avoid excessive heating. Maintain a controlled and steady reflux. If using a strong mineral acid catalyst like sulfuric acid, ensure it is added slowly and with cooling if the reaction is highly exothermic.
-
-
Oxidation: The starting diamine is susceptible to oxidation, which can produce colored impurities.
-
Solution: While some protocols use an oxidizing agent like sodium metabisulfite in specific synthesis variations (e.g., with aldehydes), in the more common condensation with acetic acid, it's crucial to avoid unintentional oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes be beneficial, although not always necessary.
-
-
Purification: The discoloration is likely due to impurities that need to be removed.
-
Solution: Recrystallization is a key step for purification. Ethanol or methanol are commonly used solvents for recrystallizing this compound.[2] Treating the crude product with activated charcoal during recrystallization can help remove colored impurities.
-
Question 3: I am concerned about the formation of the 2-Methyl-4-nitrobenzimidazole isomer. How can I minimize its formation and confirm the identity of my product?
Answer:
The starting material, 4-nitro-o-phenylenediamine, can theoretically lead to the formation of two isomers: the desired 5-nitro and the undesired 4-nitro derivative. However, the 5-nitro isomer is generally the major product due to electronic and steric factors.
Minimizing Isomer Formation:
-
The reaction conditions for the condensation of 4-nitro-o-phenylenediamine with acetic acid generally favor the formation of the 5-nitro isomer. Adhering to established protocols is the best way to ensure the desired regioselectivity.
Confirming Product Identity:
-
Melting Point: this compound has a reported melting point. Compare the melting point of your product with the literature value. For instance, a melting point of 188.5°C has been reported for 2-benzyl-5(6)-nitrobenzimidazole, which is structurally related.[2]
-
Spectroscopic Analysis: The most definitive way to confirm the structure and rule out the presence of the 4-nitro isomer is through spectroscopic methods:
-
¹H NMR Spectroscopy: The substitution pattern on the benzene ring will result in a distinct splitting pattern for the aromatic protons.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms will be characteristic of the 5-nitro substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard laboratory protocol for the synthesis of this compound?
A1: A common method involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid.
Detailed Experimental Protocol:
-
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
Aqueous Ammonia
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine and glacial acetic acid.
-
Heat the mixture to reflux for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water.
-
Slowly add aqueous ammonia with constant stirring until the solution is alkaline (pH ~7-8), which will cause the product to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol.
-
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Handling of Reagents: 4-nitro-o-phenylenediamine is toxic and a suspected mutagen; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Glacial acetic acid and strong acids like HCl or H₂SO₄ are corrosive; handle them in a fume hood.
-
Reaction Conditions: The reaction is typically heated to reflux, so use appropriate glassware and a heating mantle with a condenser. Be cautious of the exothermic nature of the neutralization step.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of chloroform and methanol) can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Quantitative Data Summary
The yield of this compound synthesis can vary depending on the specific protocol and reaction conditions. Below is a table summarizing representative yield data from various synthesis approaches.
| Starting Materials | Reaction Conditions | Reported Yield | Reference |
| 4-nitro-o-phenylenediamine and Acetic Acid | Reflux | ~71.57% | [3] |
| 2-methylimidazole, Nitric Acid, and Sulfuric Acid | 130°-150°C | ~60% | [4] |
| 2-methylimidazole, Nitric Acid, and Sulfuric Acid | Temperature not exceeding 70°C | ~61% | [4] |
| 2-methylimidazole and reacted nitration solution | - | ~77% | [4] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Optimizing reaction conditions for 2-Methyl-5-nitrobenzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 2-Methyl-5-nitrobenzimidazole. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of 4-nitro-o-phenylenediamine with acetic acid.[1] This reaction is typically performed under acidic conditions and heating, leading to cyclization and dehydration to form the benzimidazole ring.
Q2: What are the critical reaction parameters that influence the yield and purity of the product?
A2: Several factors significantly impact the synthesis outcome:
-
Purity of Reactants: The purity of the starting material, 4-nitro-o-phenylenediamine, is crucial as impurities can lead to side reactions and the formation of colored byproducts.[2]
-
Reaction Temperature: The temperature needs to be carefully controlled. While heating is necessary for the condensation and cyclization, excessive temperatures can cause decomposition of reactants or products.[3]
-
Reaction Time: The reaction must be allowed to proceed to completion, which can be monitored using Thin Layer Chromatography (TLC).[2][3] However, prolonged reaction times beyond completion can also lead to the formation of degradation products.[3]
-
Acid Catalyst: The reaction is typically conducted in an acidic medium, with acetic acid often serving as both a reactant and the solvent. Stronger acids like hydrochloric acid (HCl) can be used as catalysts to improve the reaction rate.[3][4]
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be monitored efficiently using Thin Layer Chromatography (TLC).[2][3] A suitable mobile phase, such as a mixture of chloroform and methanol or ethyl acetate and hexane, should be used.[3] The reaction is considered complete when the spot corresponding to the starting material (4-nitro-o-phenylenediamine) is no longer visible on the TLC plate.[3]
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The final product can be characterized by various spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching, C=N stretching (around 1620-1635 cm⁻¹), and N-O stretching from the nitro group (around 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I fix this? A: Low yields are a frequent challenge and can stem from several factors.[5]
-
Possible Causes:
-
Poor Quality Starting Materials: Impurities in the 4-nitro-o-phenylenediamine can inhibit the reaction.[2]
-
Incomplete Reaction: The reaction may not have been heated for a sufficient amount of time to go to completion.[2]
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to unreacted starting material.
-
Suboptimal Temperature: The reaction temperature may be too low for efficient cyclization.
-
-
Recommended Solutions:
-
Purify Reactants: If the purity of your starting materials is questionable, consider purifying them before the reaction.[2]
-
Monitor Reaction Progress: Use TLC to monitor the reaction and ensure it has run to completion before starting the work-up procedure.[2][3]
-
Optimize Reaction Time: If starting material is still present after the initial reaction time, extend the reflux period and continue monitoring.
-
Adjust Temperature: Ensure the reaction is heated sufficiently, for example, by refluxing in acetic acid.[1]
-
Problem 2: Formation of a Dark-Colored Reaction Mixture and Product Q: The reaction mixture turned very dark, and my final product is discolored. Why did this happen and how can I prevent it? A: Dark coloration typically indicates the formation of oxidized impurities.
-
Possible Causes:
-
Recommended Solutions:
-
Use an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the 4-nitro-o-phenylenediamine.[2]
-
Control Temperature: Carefully maintain the recommended reaction temperature and avoid localized overheating.[3]
-
Purification: Discolored products often require purification by recrystallization, sometimes with the addition of activated charcoal to remove colored impurities.[]
-
Problem 3: Difficulty in Product Purification and Isolation Q: I am struggling to isolate a pure product. The crude material shows multiple spots on TLC or is difficult to crystallize. A: Purification challenges often arise from the presence of side products or unreacted starting materials with similar polarities to the desired product.[2]
-
Possible Causes:
-
Incomplete Reaction: Significant amounts of starting material remain.[3]
-
Formation of Side Products: Side reactions may lead to impurities that co-crystallize or have similar solubility profiles to the product.
-
Improper Work-up: The neutralization and extraction steps may be inefficient, leaving acidic residue or other contaminants.
-
-
Recommended Solutions:
-
Ensure Complete Reaction: Use TLC to confirm the absence of starting materials before work-up.[3]
-
Optimize Work-up: After the reaction, the mixture is typically cooled and poured onto ice or water, followed by neutralization with a base like aqueous ammonia to precipitate the crude product.[4] Ensure neutralization is complete to maximize precipitation.
-
Recrystallization: The most common method for purification is recrystallization. A mixture of ethanol and water or ethanol and chloroform has been reported to be effective for yielding pure crystals of this compound.[1][4]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography using a silica gel stationary phase and an appropriate eluent (e.g., mixtures of ethyl acetate and petroleum ether or chloroform and methanol) can be employed to separate compounds based on polarity.
-
Data Presentation: Reaction Parameter Optimization
The following table summarizes the impact of key parameters on the synthesis of benzimidazoles. The values are representative and should be optimized for the specific synthesis of this compound.
| Parameter | Condition | Typical Yield (%) | Purity | Notes |
| Solvent/Catalyst | Acetic Acid (Reflux) | 50-70% | Good | Acetic acid acts as both reactant and solvent.[1] |
| 4N Hydrochloric Acid | 60-80% | Good-Excellent | Strong acid catalysis can accelerate the reaction rate.[4] | |
| Temperature | 100 °C | Moderate-Good | Good | A common temperature for condensation reactions.[3] |
| Reflux | Good-High | Good | Ensures sufficient energy for cyclization; exact temp depends on solvent. | |
| Reaction Time | 2-4 hours | Moderate | May be incomplete | Insufficient time can leave unreacted starting materials. |
| 6 hours | Good | Good | A reported time for achieving good conversion.[1] | |
| > 8 hours | Variable | May decrease | Prolonged heating can lead to product degradation.[3] | |
| Atmosphere | Air | Variable | Lower | Risk of oxidation of the diamine starting material.[2] |
| Inert (N₂ or Ar) | Good-High | Higher | Minimizes formation of colored oxidation byproducts.[2] |
Experimental Protocols
Protocol: Synthesis of this compound via Condensation
This protocol is based on the reaction of 4-nitro-o-phenylenediamine with acetic acid.[1]
-
Materials:
-
4-Nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Chloroform
-
Deionized Water
-
Aqueous Ammonia or Sodium Hydroxide solution (10%) for neutralization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 6 hours.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture onto crushed ice or into a beaker of cold water with stirring.
-
Carefully neutralize the acidic solution by slowly adding aqueous ammonia or 10% NaOH solution until the mixture is alkaline to litmus paper. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
-
Purification:
-
Recrystallize the crude solid product from an ethanol-chloroform (1:1 v/v) mixture to obtain pure brownish crystals of this compound.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Improving the yield and purity of 2-Methyl-5-nitrobenzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 2-Methyl-5-nitrobenzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for synthesizing this compound is the condensation of 4-nitro-o-phenylenediamine with acetic acid.[1][2] This reaction is typically carried out under reflux conditions. The acetic acid serves as both a reactant and a solvent.
Q2: What are the key reaction parameters that influence the yield and purity?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Purity of Reactants: The purity of the starting material, 4-nitro-o-phenylenediamine, is critical. Impurities can lead to side reactions and the formation of colored byproducts.
-
Reaction Temperature: Optimal temperature control is crucial. While refluxing in acetic acid is common, excessive heat can lead to decomposition and the formation of unwanted side-products.[3]
-
Reaction Time: The reaction should be monitored to determine the point of completion, for example, by using Thin Layer Chromatography (TLC).[3] Prolonged reaction times may result in the degradation of the desired product.[3]
-
Work-up Procedure: Proper work-up, including neutralization and efficient product isolation, is essential to maximize the isolated yield.
Q3: What are some common impurities in this compound synthesis?
A3: Common impurities can include unreacted starting materials (4-nitro-o-phenylenediamine), and side-products from incomplete reactions or degradation.[4] The formation of a dark-colored reaction mixture can indicate the oxidation of the starting material.[3]
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment and quantification of impurities.[5][6]
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities.[6]
-
Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is around 223-225 °C (496-498 K).[1]
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify impurities.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete reaction. | Ensure optimal reaction time by monitoring with TLC.[3] Consider using a slight excess of acetic acid. |
| Degradation of starting material or product. | Avoid excessive heating and prolonged reaction times.[3] Consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[3] | |
| Sub-optimal work-up procedure. | Ensure complete precipitation of the product by adjusting the pH carefully during neutralization. | |
| Dark-Colored Reaction Mixture or Product | Oxidation of the 4-nitro-o-phenylenediamine starting material. | Use high-purity starting materials. Consider running the reaction under an inert atmosphere.[3] |
| Overheating the reaction mixture. | Maintain the recommended reaction temperature and avoid localized overheating.[3] | |
| Multiple Spots on TLC of Crude Product | Incomplete reaction. | Continue heating and monitor by TLC until the starting material is consumed.[3] |
| Formation of side-products. | Optimize the stoichiometry of the reactants.[3] | |
| Decomposition of the product. | Avoid excessive heating and prolonged reaction times.[3] | |
| Difficulty in Purification/Crystallization | Presence of persistent impurities. | Attempt recrystallization from a different solvent system. An alcohol-chloroform mixture (1:1 v/v) has been reported to be effective.[1] |
| Oiling out during crystallization. | Ensure the product is fully dissolved at the higher temperature and allow for slow cooling to promote crystal formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via the condensation of 4-nitro-o-phenylenediamine with acetic acid.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
Aqueous Ammonia
-
Ethanol
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-o-phenylenediamine (1.53 g) in glacial acetic acid.[1]
-
Heat the reaction mixture to reflux and maintain for approximately 6 hours.[1] Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator to obtain a solid mass.[1]
-
Neutralize the residue carefully with aqueous ammonia.
-
Collect the precipitated crude product by filtration.
-
Purify the crude product by recrystallization.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot 1:1 (v/v) mixture of alcohol and chloroform.[1]
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the brownish crystals by suction filtration and wash with a small amount of the cold recrystallization solvent.[1]
-
Dry the purified crystals in a vacuum oven.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [7] |
| Molecular Weight | 177.16 g/mol | [7] |
| Melting Point | 223-225 °C (496-498 K) | [1] |
| Appearance | Brownish crystals | [1] |
| Typical Yield | ~50% | [1] |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for yield and purity issues.
References
Side reactions to avoid in 2-Methyl-5-nitrobenzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Methyl-5-nitrobenzimidazole, focusing on the avoidance of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common methods for synthesizing this compound are:
-
The Phillips-Ladenburg Condensation: This method involves the reaction of 4-nitro-o-phenylenediamine with acetic acid, typically in the presence of a mineral acid catalyst like hydrochloric acid (HCl). The reaction proceeds through the formation of an N-acylated intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring.[1][2]
-
Nitration of 2-Methylbenzimidazole: This route involves the direct nitration of 2-methylbenzimidazole using a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[3]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
-
Isomer Formation: In both synthesis routes, the formation of isomeric byproducts is a significant issue. When starting from 4-nitro-o-phenylenediamine, the formation of 2-methyl-6-nitrobenzimidazole can occur. In the nitration of 2-methylbenzimidazole, the primary isomers formed are the 4(7)-nitro and 5(6)-nitro derivatives. The electronic and steric effects of the methyl group influence the position of nitration.[4][5]
-
Dinitration: Under harsh nitrating conditions (e.g., high temperature or excess nitrating agent), dinitration of the benzene ring can occur, leading to products such as 2-methyl-4,6-dinitrobenzimidazole.
-
N-Acetylation Side Products: In the Phillips-Ladenburg synthesis, incomplete cyclization can result in the formation of N,N'-diacetylated o-phenylenediamine derivatives.[6]
-
Oxidation of Starting Material: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in the overall yield.[7]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[6][8] A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the recommended methods for purifying the final product?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing small amounts of impurities with different solubilities.[9] Solvents such as ethanol or ethanol/water mixtures are often used.
-
Column Chromatography: For separating isomeric byproducts or other impurities with similar polarities to the desired product, column chromatography using silica gel is the most effective method.[3][9]
-
Acid-Base Extraction: Since benzimidazoles are basic, they can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic impurities through liquid-liquid extraction.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Problem: Low Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can arise from several factors. A systematic evaluation of your experimental setup can help identify the root cause.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Reaction | Monitor the reaction by TLC to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature slightly.[6] |
| Suboptimal Reaction Temperature | For the Phillips-Ladenburg synthesis, a temperature of around 100°C is often optimal.[6] For nitration, carefully control the temperature, as higher temperatures can lead to side reactions. |
| Poor Quality Starting Materials | Ensure that the 4-nitro-o-phenylenediamine or 2-methylbenzimidazole is of high purity. Impurities can inhibit the reaction or lead to the formation of byproducts.[6] |
| Inefficient Work-up | Proper neutralization and complete extraction of the product during the work-up are crucial to maximize the isolated yield.[6] |
| Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the o-phenylenediamine starting material.[7] |
Problem: Presence of Multiple Products (Isomers)
Q: My TLC and/or NMR analysis indicates the presence of multiple isomers in my final product. How can I control the regioselectivity of the reaction?
A: Controlling the formation of isomers is a key challenge in this synthesis.
| Potential Cause | Troubleshooting Strategy |
| Lack of Regiocontrol in Nitration | The nitration of 2-methylbenzimidazole is directed by the electron-donating methyl group to the ortho and para positions of the benzene ring. To favor the 5-nitro isomer, careful optimization of the nitrating agent, temperature, and reaction time is necessary. Lower temperatures generally favor para-substitution.[3][5] |
| Formation of 6-Nitro Isomer | When using 4-nitro-o-phenylenediamine, the formation of the 6-nitro isomer is possible. While complete suppression may be difficult, purification by column chromatography is the most effective way to separate the isomers.[4] |
| Steric Hindrance | The steric bulk of the methyl group can influence the ortho/para ratio during nitration. While this is an inherent property of the substrate, understanding this effect can help in predicting the product distribution.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phillips-Ladenburg Condensation
This protocol describes the synthesis of this compound from 4-nitro-o-phenylenediamine and acetic acid.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 eq) and a slight molar excess of glacial acetic acid (1.1 eq).
-
Add a catalytic amount of 4N hydrochloric acid.
-
Heat the reaction mixture in a water bath at 100°C for 2 hours.[8]
-
Monitor the reaction progress by TLC (ethyl acetate:hexane, 1:1).
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.[8]
-
The crude product will precipitate out of the solution. Collect the solid by suction filtration and wash it with ice-cold water.
-
Purify the crude product by recrystallization from ethanol.
Quantitative Data Summary (Phillips-Ladenburg Synthesis)
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactants | 4-nitro-o-phenylenediamine, Acetic Acid | 70-85 | >95 (after recrystallization) | [8] |
| Catalyst | 4N HCl | [1] | ||
| Temperature | 100°C | [8] | ||
| Reaction Time | 2 hours | [8] |
Visualizations
Below are diagrams created using Graphviz to illustrate key aspects of the this compound synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Solvent Systems for 2-Methyl-5-nitrobenzimidazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitrobenzimidazole. The following information addresses common challenges and offers guidance on optimizing reaction conditions, particularly solvent systems, to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two primary methods for synthesizing this compound are:
-
Condensation Reaction: This involves the reaction of 4-nitro-o-phenylenediamine with acetic acid or its derivatives. This is a variation of the Phillips-Ladenburg benzimidazole synthesis.[1][2]
-
Nitration Reaction: This method involves the direct nitration of 2-methylimidazole using a mixture of concentrated nitric acid and sulfuric acid.[3][4]
Q2: How critical is the choice of solvent in the synthesis of this compound?
A2: The solvent plays a crucial role in the reaction by influencing reactant solubility, reaction temperature, and the stabilization of intermediates and transition states. An optimal solvent can significantly improve reaction rate and product yield. For instance, in related benzimidazole syntheses, polar solvents are often employed to facilitate the dissolution of the starting materials and reagents.
Q3: Can microwave-assisted synthesis be used for this compound, and what are the advantages?
A3: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing benzimidazole derivatives. The primary benefits include a significant reduction in reaction time and an increase in product yield compared to conventional heating methods.[5] For the synthesis of similar 5-nitro-2-aryl substituted-1H-benzimidazoles, microwave irradiation has been shown to increase yields by 10-50% and reduce reaction times from hours to minutes.[6]
Q4: How can I monitor the progress of my reaction?
A4: The most effective way to monitor the progress of the reaction is by using Thin Layer Chromatography (TLC).[2] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product spot, allowing you to determine the optimal reaction time. A common mobile phase for TLC analysis of benzimidazole derivatives is a mixture of chloroform and methanol (e.g., 9:1 v/v).[6]
Q5: What are the best practices for purifying the final this compound product?
A5: The most common and effective purification techniques are recrystallization and column chromatography. Recrystallization from a suitable solvent, such as ethanol or methanol, is often sufficient to obtain a pure product.[6] If recrystallization does not remove all impurities, column chromatography using silica gel is a highly effective alternative.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Q: My reaction is resulting in a very low yield or is not proceeding at all. What are the common causes and how can I improve it?
-
A: Possible Cause 1: Inappropriate Solvent. The reactants may not be fully soluble in the chosen solvent, or the solvent may not be suitable for the reaction mechanism.
-
Solution: Conduct small-scale trial reactions using a range of polar solvents such as ethanol, methanol, or dimethoxyethane. For reactions involving condensation with acetic acid, using an excess of acetic acid can also serve as the solvent.
-
-
A: Possible Cause 2: Suboptimal Reaction Temperature. The reaction may require a specific temperature to proceed efficiently.
-
Solution: If the reaction is slow at a lower temperature, gradually increase the temperature while monitoring the reaction by TLC. Be cautious, as excessive heat can lead to decomposition. For many benzimidazole syntheses, temperatures around 100°C are optimal.[2]
-
-
A: Possible Cause 3: Incomplete Reaction. The reaction may not have been allowed to run for a sufficient amount of time.
-
Solution: Continue to monitor the reaction by TLC until the starting material spot is no longer visible.
-
-
A: Possible Cause 4: Impure Starting Materials. Impurities in the 4-nitro-o-phenylenediamine or acetic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them before use.
-
-
Problem 2: Multiple Spots on TLC of the Crude Product
-
Q: My TLC plate shows multiple spots in the crude reaction mixture. What could be the reason for this?
-
A: Possible Cause 1: Formation of Side Products. Side reactions can lead to the formation of impurities. A common side product in the condensation of o-phenylenediamines with carboxylic acids is the N,N'-diacetylated product.[2]
-
Solution: Optimize the stoichiometry of the reactants. Using a slight excess of one reactant may help to drive the reaction to completion and minimize side products.
-
-
A: Possible Cause 2: Decomposition of the Product. Benzimidazole derivatives can be sensitive to prolonged heating or harsh acidic/basic conditions.
-
Solution: Avoid excessive heating and prolonged reaction times. Ensure that the work-up procedure is not overly aggressive.
-
-
A: Possible Cause 3: Unreacted Starting Materials. If the reaction has not gone to completion, you will see spots corresponding to your starting materials.
-
Solution: As mentioned previously, continue the reaction and monitor by TLC until the starting material is consumed.
-
-
Problem 3: Dark-Colored Reaction Mixture and Product
-
Q: The reaction mixture and the isolated product have a dark color. What is causing this and how can I prevent it?
-
A: Possible Cause: Oxidation of the o-phenylenediamine starting material. o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities.[2]
-
Solution: Consider running the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation. Purifying the 4-nitro-o-phenylenediamine before use can also help.
-
-
Data Presentation
The following table summarizes quantitative data on the synthesis of 2-substituted-5-nitrobenzimidazoles, providing a reference for expected yields under different conditions. Note: Data for the specific synthesis of this compound is limited; therefore, data for closely related analogues are presented to provide general guidance.
| Reactant 1 | Reactant 2 | Solvent/Catalyst | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 4-nitro-o-phenylenediamine | Substituted phenoxyacetic acids | 6N HCl | Microwave | - | 2.5-3.5 min | 82-92 | [2] |
| 4-nitro-o-phenylenediamine | Substituted phenoxyacetic acids | 6N HCl | Conventional | 100-110 | 3-24 h | 58-75 | [7] |
| 4-nitro-1,2-phenylenediamine | Aromatic Aldehydes | Dimethoxyethane / Sodium metabisulphite | Conventional | Reflux | 48 h | 66-86 | [6][7] |
| o-phenylenediamine | Acetic Acid | None | Conventional | 100 | 2 h | 71.57 | [3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of this compound
This protocol is based on the Phillips-Ladenburg synthesis.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial acetic acid
-
4N Hydrochloric acid (catalytic amount)
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 eq) and a slight molar excess of glacial acetic acid (1.1 eq).
-
Add a catalytic amount of 4N hydrochloric acid.
-
Heat the mixture in a water bath at 100°C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol 9:1).
-
Once the reaction is complete (disappearance of the 4-nitro-o-phenylenediamine spot), cool the flask to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is alkaline to litmus paper.
-
The crude product may precipitate out. Collect the solid by suction filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol offers a more rapid synthesis.
Materials:
-
4-nitro-o-phenylenediamine
-
Glacial acetic acid
-
6N Hydrochloric acid
-
Aqueous ammonia
-
Ethanol-water mixture (for recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (1.0 eq) and glacial acetic acid (1.0 eq).
-
Add 1-2 mL of 6N HCl.
-
Seal the vessel and irradiate in a microwave reactor at a suitable power (e.g., 400W) for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature and pour the contents into ice-cold water.
-
Neutralize the mixture with aqueous ammonia and stir.
-
Collect the precipitate by filtration.
-
Recrystallize the product from an ethanol-water mixture to yield the pure this compound.[7]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in this compound synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Methyl-5-nitrobenzimidazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-5-nitrobenzimidazole.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark, oily solid. What is the likely cause and how can I purify it?
A1: A dark and oily or sticky appearance in the crude product typically indicates the presence of impurities. The most common impurities are unreacted starting materials, such as 4-nitro-o-phenylenediamine, and isomeric byproducts, primarily 2-Methyl-6-nitrobenzimidazole, formed during the synthesis. Residual solvents can also contribute to this appearance.
To begin purification, we recommend performing Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample. Based on the TLC results, you can choose the most appropriate purification method. Recrystallization is often effective if the impurities have different solubility profiles from the desired product. If recrystallization fails to yield a pure product, column chromatography is the recommended next step.
Q2: I performed a recrystallization, but the yield is very low. What are the possible reasons and how can I improve it?
A2: Low recovery after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble at low temperatures, it will remain in the mother liquor.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent it from crashing out effectively upon cooling.
-
Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize precipitation, can lead to lower yields.
To improve your yield, perform small-scale solubility tests to find the optimal solvent or solvent system. Use the minimum amount of hot solvent required to dissolve your crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My TLC plate shows two spots with very similar Rf values. How can I separate these compounds?
A3: Spots with similar Rf values, especially after testing several solvent systems, strongly suggest the presence of isomers, in this case, this compound and 2-Methyl-6-nitrobenzimidazole. Due to their similar polarities, separation by standard recrystallization can be challenging.
Column chromatography is the most effective method for separating isomers. You will need to carefully optimize the mobile phase to achieve baseline separation. A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can gradually increase the polarity of the eluent to effectively separate the isomers.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
A4: The presence of color often indicates persistent impurities. If the colored impurities are minor, you can try a second recrystallization. For more stubborn colored impurities, you can use activated charcoal during the recrystallization process. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a loss of your desired product.
Data Presentation
The following tables summarize key data for this compound and its common impurities to aid in the development of purification strategies.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₇N₃O₂ | 177.16 | 223-225 | Yellow to orange crystalline solid[1] |
| 4-Nitro-o-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 199-201 | Yellow to orange-brown crystals or powder |
| 2-Methyl-6-nitrobenzimidazole | C₈H₇N₃O₂ | 177.16 | Not available | Isomer of the target compound |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Sparingly soluble | Slightly soluble |
| Methanol | Slightly soluble | Soluble |
| Ethanol | Slightly soluble | Soluble |
| Chloroform | Slightly soluble | Soluble |
| Ethyl Acetate | Slightly soluble | Soluble |
| Hexane | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent mixture. A 1:1 (v/v) mixture of ethanol and chloroform has been reported to be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated charcoal, and gently boil the solution for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound by silica gel column chromatography, particularly for separating it from its 6-nitro isomer.
-
TLC Analysis: Develop a TLC method to monitor the separation. A mobile phase of hexane:ethyl acetate (e.g., in a 7:3 or 1:1 ratio) is a good starting point. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and dry it. Carefully load the dried sample onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Monitoring: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: A decision-making workflow for the purification of this compound.
Caption: A troubleshooting guide for common issues in recrystallization.
References
Technical Support Center: 2-Methyl-5-nitrobenzimidazole Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Methyl-5-nitrobenzimidazole solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound may exhibit instability in strongly acidic or alkaline conditions, which can catalyze hydrolysis.[1][2]
-
Solvent Choice: The type of solvent used can significantly impact stability. It is crucial to use high-purity, dry solvents to prevent hydrolysis and other degradation reactions.[3]
-
Light Exposure: Like many nitroaromatic compounds, this compound may be susceptible to photodegradation.[4] Solutions should be protected from light.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be stored at recommended cool temperatures.
-
Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the compound.[3]
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram are often indicative of degradation products.[3] To identify these, it is recommended to perform a forced degradation study to understand the degradation profile of the compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal stress).[5][6][7] This will help in confirming if the unexpected peaks correspond to known degradants.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A color change, such as turning yellow, can be a visual indicator of degradation. It is strongly advised to prepare a fresh solution. To verify, you can analyze the discolored solution using a validated stability-indicating HPLC method to quantify the amount of remaining active compound and detect the presence of degradation products.[3]
Q4: What is the recommended way to store this compound solutions for short-term and long-term use?
A4: For short-term use, solutions should be stored in a refrigerator (2-8 °C), protected from light, in a tightly sealed container to prevent solvent evaporation. For long-term storage, it is best to store the compound as a dry solid under appropriate conditions. If a stock solution is required for an extended period, its stability should be validated over the intended duration of use.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of Potency or Reduced Biological Activity | Significant degradation of the active compound. | - Quantify the compound using a validated stability-indicating HPLC method.[3]- Prepare fresh solutions from a new stock for each experiment or validate the stability of the stock solution over the intended period of use.[3] |
| Precipitate Formation in Solution | - Degradation leading to insoluble products.- Exceeding the solubility limit at the storage temperature. | - Visually inspect the solution before use.[3]- If a precipitate is present, it may be necessary to gently warm and sonicate the solution; however, this may not reverse degradation. It is safer to prepare a fresh solution.[3] |
| Inconsistent Experimental Results | Inconsistent concentration of the compound due to degradation between experiments. | - Prepare fresh solutions for each experiment.- Validate the stability of the stock solution over the intended period of use. |
| Baseline Noise or Drifting in HPLC Analysis | Degradation products co-eluting with the main peak or affecting the column chemistry. | - Develop and validate a stability-indicating HPLC method with sufficient resolution to separate the parent compound from its degradants.[5][6][7]- Perform forced degradation studies to identify potential degradation products and optimize the separation method.[5][6][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Then, dissolve to prepare a 1 mg/mL solution.
-
Photodegradation: Expose the solution (1 mg/mL) to direct sunlight for 48 hours or in a photostability chamber.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[8]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at a suitable wavelength determined by UV-Vis spectroscopy.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Data Presentation
The following tables summarize illustrative quantitative data from a hypothetical forced degradation study on a this compound solution.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation (Illustrative) | Number of Degradation Products |
| 1N HCl, 60°C, 24h | 15.2% | 2 |
| 1N NaOH, RT, 8h | 25.8% | 3 |
| 30% H₂O₂, RT, 24h | 18.5% | 2 |
| Thermal (105°C, 48h) | 8.1% | 1 |
| Photolytic (Sunlight, 48h) | 12.4% | 2 |
Table 2: Chromatographic Data of this compound and its Degradation Products (Illustrative)
| Peak | Retention Time (min) | Relative Retention Time |
| This compound | 8.5 | 1.00 |
| Degradation Product 1 (Acid) | 4.2 | 0.49 |
| Degradation Product 2 (Acid) | 6.8 | 0.80 |
| Degradation Product 3 (Base) | 3.1 | 0.36 |
| Degradation Product 4 (Base) | 5.5 | 0.65 |
| Degradation Product 5 (Base) | 7.9 | 0.93 |
| Degradation Product 6 (Oxidative) | 4.8 | 0.56 |
| Degradation Product 7 (Oxidative) | 9.2 | 1.08 |
| Degradation Product 8 (Thermal) | 6.1 | 0.72 |
| Degradation Product 9 (Photolytic) | 5.2 | 0.61 |
| Degradation Product 10 (Photolytic) | 10.1 | 1.19 |
Mandatory Visualization
Caption: Workflow for the forced degradation study.
Caption: Troubleshooting logic for solution instability.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjpms.com [irjpms.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Avoiding degradation of 2-Methyl-5-nitrobenzimidazole during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 2-Methyl-5-nitrobenzimidazole during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Storage at room temperature is generally acceptable.[3] It is crucial to protect it from moisture and incompatible substances, such as strong oxidizing agents.[1][2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure and data from related benzimidazole and nitroaromatic compounds, the primary degradation pathways are likely to include:
-
Hydrolysis: The benzimidazole ring may be susceptible to cleavage under strong acidic or alkaline conditions, although it is generally stable in neutral conditions.
-
Oxidation: The nitro group and the benzimidazole ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents like hydrogen peroxide.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation of nitroaromatic compounds.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule. For some benzimidazole derivatives, the presence of a nitro group can decrease thermal stability.[4]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or through analytical techniques. The most common method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This type of method can separate the intact this compound from its degradation products, allowing for their quantification.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating HPLC method with UV detection is the most appropriate technique for monitoring the stability of this compound and quantifying any degradation products. A reversed-phase C18 column is often a good starting point for method development. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in powder color (e.g., darkening) | Photodegradation or oxidation. | Store the compound in an amber or opaque container, protected from light. Ensure the container is tightly sealed to minimize exposure to air. |
| Unexpected peaks in HPLC chromatogram | Sample degradation. | Review storage conditions. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Poor peak shape or loss of resolution in HPLC | Co-elution of degradation products with the main peak. | Optimize the HPLC method (e.g., change mobile phase composition, gradient, or column) to achieve better separation of the parent compound and its degradants. |
| Inconsistent analytical results | Inhomogeneous sample due to degradation or improper handling. | Ensure the sample is thoroughly mixed before taking an aliquot for analysis. Re-evaluate storage and handling procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, in accordance with ICH guidelines.[1][5]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 4 hours. After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase for analysis.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. After cooling, dissolve the sample in a suitable solvent and dilute to the desired concentration for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve the sample and dilute for analysis. Also, expose a solution of the compound to the same light conditions.
3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0). A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined using a UV-Vis spectrophotometer).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Reagents and Conditions | Expected Degradation Level | Potential Degradation Products |
| Acid Hydrolysis | 1N HCl, 80°C, 4 hours | Moderate to Significant | Cleavage of the imidazole ring, reduction of the nitro group. |
| Alkaline Hydrolysis | 1N NaOH, 80°C, 2 hours | Significant | Cleavage of the imidazole ring, other rearrangements. |
| Oxidation | 30% H₂O₂, Room Temp, 24 hours | Moderate | N-oxides, hydroxylated derivatives, ring-opened products. |
| Thermal | 105°C, 48 hours (solid) | Low to Moderate | Products of decomposition and rearrangement. |
| Photolytic | UV light (254 nm), 48 hours | Moderate | Products of photoreduction of the nitro group, ring rearrangement. |
Note: The expected degradation levels are hypothetical and need to be confirmed by experimental data.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Profiles of 2-Methyl-5-nitrobenzimidazole and Metronidazole
In the landscape of antimicrobial research, nitroaromatic compounds represent a critical class of therapeutic agents, renowned for their efficacy against a spectrum of microbial pathogens. This guide provides a detailed, objective comparison of the antimicrobial activity of 2-Methyl-5-nitrobenzimidazole and the widely-used antibiotic, metronidazole. The analysis is supported by available experimental data on their derivatives and outlines the methodologies for key antimicrobial assays.
Mechanism of Action: A Tale of Two Nitro-Heterocycles
The antimicrobial prowess of both this compound and metronidazole is intrinsically linked to the presence of a nitro group on their aromatic rings. The prevailing mechanism of action for these compounds, particularly effective in anaerobic and microaerophilic environments, involves the intracellular reduction of the nitro group.[1]
Metronidazole , a 5-nitroimidazole, is a prodrug that requires activation within the microbial cell.[2] In anaerobic bacteria and protozoa, low redox potential proteins, such as ferredoxin, donate electrons to the nitro group of metronidazole. This reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates. These reactive species then bind to and disrupt the helical structure of microbial DNA, leading to strand breakage and ultimately, cell death.[3][4]
While a detailed molecular mechanism for This compound is less extensively documented in readily available literature, its structural similarity to other nitroaromatic antimicrobials suggests a comparable mode of action. It is widely accepted that the biological activity of 5-nitrobenzimidazole derivatives is initiated by the reduction of the nitro group by microbial nitroreductases.[5] This activation step produces reactive nitrogen species that are toxic to the cell, likely through mechanisms involving DNA damage and inhibition of essential cellular processes. The benzimidazole nucleus itself is a key pharmacophore, and its fusion with a nitro-functionalized benzene ring is crucial for its biological activity.[6]
Caption: Proposed mechanism of action for nitro-heterocyclic antimicrobials.
Comparative Antimicrobial Performance: A Look at the Derivatives
Table 1: Antimicrobial Activity of this compound Derivatives
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Synthetic benzene sulfonated metronidazole derivative (M1) | Staphylococcus aureus | 250 | [7] |
| Phenylacetamide metronidazole derivative (M3) | Streptococcus B | 187.5 | [7] |
Table 2: Antimicrobial Activity of Metronidazole
| Test Organism | MIC Range (µg/mL) | Reference |
| Bacteroides fragilis | ≤ 1.0 | [8] |
| Anaerobic Cocci | Variable Resistance | [3] |
| Non-sporulating Gram-positive bacilli | Variable Resistance | [3] |
| Propionibacterium | Significant Resistance | [8] |
| Actinomyces | Significant Resistance | [8] |
Experimental Protocols
The determination of a compound's antimicrobial activity is fundamentally based on assays such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound (this compound or Metronidazole)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer (for OD reading)
-
Incubator
Procedure:
-
Preparation of Reagents: Prepare a stock solution of the test compound in a suitable solvent and serially dilute it in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted test compound. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Conclusion
Both this compound and metronidazole are potent antimicrobial agents whose activity is centered around the reductive activation of their nitro groups. While metronidazole is a well-established drug with a known spectrum of activity, particularly against anaerobic organisms, the available data on derivatives of this compound suggests its potential as a promising scaffold for the development of new antimicrobial agents. The synthesis of various derivatives of 2-methyl-5-nitroimidazole has shown that modifications to the parent structure can yield compounds with notable activity against aerobic bacteria, a trait not typically associated with metronidazole.[7] Further direct comparative studies are warranted to fully elucidate the antimicrobial profile of this compound relative to metronidazole and to explore its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - ProQuest [proquest.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anthelmintic Efficacy of 2-Methyl-5-nitrobenzimidazole and Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anthelmintic properties of 2-Methyl-5-nitrobenzimidazole and the widely-used drug, albendazole. The information presented herein is collated from various scientific studies to facilitate an objective evaluation of their potential efficacy against helminth parasites.
Executive Summary
Albendazole is a broad-spectrum anthelmintic agent with a well-documented mechanism of action and extensive clinical data. In contrast, this compound is a less-studied compound, with available research primarily focusing on its synthesis and general anthelmintic screening. Direct comparative efficacy studies between these two specific compounds are limited in the current scientific literature. This guide synthesizes the available data to provide a comparative overview, highlighting the established efficacy of albendazole and the current research status of this compound.
Data Presentation: Quantitative Efficacy
Table 1: Efficacy of Albendazole Against Various Helminth Species
| Helminth Species | Assay Type | Efficacy Metric | Concentration | Reference |
| Ascaris lumbricoides | In vivo (Human) | Cure Rate | 400 mg (single dose) | 87.5%[1][2] |
| Trichuris trichiura | In vivo (Human) | Cure Rate | 400 mg (single dose) | 61.5%[1][2] |
| Trichinella spiralis (muscle larvae) | In vitro | LC50 (48h) | 81.25 µg/ml | [3] |
| Trichinella spiralis (adults) | In vitro | LC50 | 89.77 µg/ml | [3] |
| Brugia malayi (adult) | Motility Assay | IC50 | 236.2 µM | [4] |
Table 2: Efficacy of 2-Substituted-5-nitrobenzimidazole Derivatives Against Pheretima posthuma (Earthworm) *
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| 2-Phenyl-5-nitrobenzimidazole | 100 | 20 | 24 | [5] |
| Albendazole (for comparison) | Not directly compared in this study | - | - |
*Note: This study used Pheretima posthuma, an earthworm, as a model organism, which has anatomical and physiological similarities to intestinal roundworms. The standard drug used for comparison in this particular study was piperazine citrate, not albendazole.
Mechanism of Action
Both albendazole and this compound belong to the benzimidazole class of compounds. Their primary mechanism of action is the inhibition of tubulin polymerization in helminth cells.
Albendazole
Albendazole selectively binds to the β-tubulin subunit of helminth microtubules with high affinity.[4] This binding prevents the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal proteins. The disruption of microtubule formation leads to a cascade of downstream effects that are detrimental to the parasite, including:
-
Inhibition of Cell Division: Microtubules are critical for the formation of the mitotic spindle during cell division.[6]
-
Impaired Cellular Transport: Microtubules serve as tracks for the intracellular transport of organelles, vesicles, and macromolecules.[7]
-
Reduced Nutrient Absorption: In intestinal helminths, the disruption of microtubular structures in the intestinal cells impairs their ability to absorb nutrients from the host.[8]
-
Inhibition of Enzyme Activity: Some benzimidazoles have also been shown to inhibit parasitic enzymes such as fumarate reductase.[4]
The selective toxicity of albendazole is attributed to its significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin.
This compound
As a benzimidazole derivative, this compound is presumed to share the same primary mechanism of action as albendazole, which is the inhibition of tubulin polymerization. However, specific studies detailing its binding affinity to helminth tubulin and downstream signaling effects are not extensively available.
Signaling Pathway Diagrams
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the efficacy of anthelmintic compounds.
In Vitro Egg Hatch Assay (EHA)
This assay is utilized to determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of helminth eggs.
Materials:
-
Freshly collected helminth eggs (e.g., from feces of infected animals).
-
Saturated salt solution for egg flotation.
-
Sieves of appropriate mesh size.
-
24-well plates.
-
Test compounds and a reference standard (e.g., albendazole).
-
Incubator.
-
Microscope.
Procedure:
-
Egg Recovery: Helminth eggs are recovered from fecal samples using a flotation method with a saturated salt solution.
-
Egg Suspension: A suspension of the purified eggs is prepared in a suitable buffer or water.
-
Exposure: In a 24-well plate, a defined number of eggs are exposed to a range of concentrations of the test compound.
-
Incubation: The plates are incubated under conditions that are optimal for egg hatching (typically 25-28°C for 48 hours).
-
Data Collection: The number of hatched larvae and unhatched eggs in each well is counted under a microscope.
-
Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to a negative control (vehicle only). The IC50 value (the concentration that inhibits 50% of egg hatching) is then determined.
In Vitro Larval Motility/Development Assay
This assay assesses the larvicidal effects of a compound by observing its impact on the motility or development of helminth larvae.
Materials:
-
L1 or L3 stage larvae (obtained from hatched eggs or fecal cultures).
-
96-well plates.
-
Test compounds and a reference standard.
-
Liquid medium (e.g., RPMI-1640).
-
Incubator.
-
Microscope or automated tracking software.
Procedure:
-
Larval Preparation: L1 or L3 larvae are obtained from hatched eggs or by culturing fecal samples from infected animals.
-
Exposure: In a 96-well plate, a defined number of larvae are exposed to a range of concentrations of the test compound in a liquid medium.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a set period (e.g., 24, 48, or 72 hours).[9]
-
Motility Assessment: Larval motility is scored visually under a microscope or quantified using automated tracking software. A common scoring system ranges from fully motile to completely paralyzed.
-
Development Assessment: For larval development assays, the progression of larvae from one stage to the next (e.g., L1 to L3) is assessed.
-
Analysis: The percentage of larval motility inhibition or developmental inhibition is calculated for each concentration. The IC50 value is then determined.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the inhibitory effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., porcine or bovine brain tubulin).
-
Polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Test compounds and a reference inhibitor (e.g., nocodazole).
-
96-well plates (clear for absorbance, black for fluorescence).
-
Spectrophotometer or fluorometer with temperature control.
Procedure:
-
Reaction Setup: A reaction mixture containing purified tubulin in polymerization buffer is prepared on ice.
-
Compound Addition: The test compound at various concentrations is added to the wells of a 96-well plate.
-
Initiation of Polymerization: The cold tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer or fluorometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: The increase in absorbance at 340 nm (due to light scattering by microtubules) or the increase in fluorescence of a microtubule-binding dye is monitored over time.
-
Analysis: The rate and extent of tubulin polymerization are calculated from the kinetic curves. The IC50 value for the inhibition of tubulin polymerization is determined.
Conclusion
Albendazole is a well-established anthelmintic with a clearly defined mechanism of action and a broad spectrum of activity against numerous helminth species. Its efficacy has been extensively documented in both in vitro and in vivo studies. This compound, as a member of the benzimidazole class, is expected to exhibit a similar mechanism of action by targeting tubulin polymerization. However, there is a notable lack of direct comparative studies against albendazole and limited data on its efficacy against pathogenic helminths. The available research on 2-substituted-5-nitrobenzimidazole derivatives shows promise, but further rigorous investigation, including head-to-head comparative studies with established anthelmintics like albendazole, is necessary to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate robust and comparable data for novel anthelmintic candidates.
References
- 1. Comparative efficacy of albendazole and three brands of mebendazole in the treatment of ascariasis and trichuriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Albendazole and Mebendazole on Soil-Transmitted Helminth Infections among School-Aged Children | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The binding and subsequent inhibition of tubulin polymerization in Ascaris suum (in vitro) by benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-5-nitrobenzimidazole
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methyl-5-nitrobenzimidazole, a key intermediate in pharmaceutical synthesis, is critical for ensuring product quality, stability, and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose. The performance of each method is evaluated based on standard validation parameters, supported by detailed experimental protocols.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on a balance between performance characteristics such as sensitivity, specificity, and throughput. While specific published validation data for this compound is limited, the following tables summarize the typical performance characteristics expected from well-validated methods for this type of analyte.
Table 1: Performance Characteristics of a Validated HPLC-UV Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | High (Separation-based) |
Table 2: Performance Characteristics of a Validated UV-Vis Spectrophotometric Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 3% |
| Limit of Detection (LOD) | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL |
| Specificity | Low (Interference-prone) |
Table 3: Performance Characteristics of a Validated HPTLC Method
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3% |
| Limit of Detection (LOD) | ~5 ng/band |
| Limit of Quantification (LOQ) | ~15 ng/band |
| Specificity | Moderate to High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method provides robust and specific quantification, making it the gold standard for quality control in pharmaceutical analysis.
Instrumentation:
-
HPLC system with a UV-Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS-compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 40:60 v/v) containing 0.1% Phosphoric Acid. Filter and degas the solution.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum, a wavelength between 300-320 nm is appropriate.[1]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the regression equation.
Method 2: UV-Vis Spectrophotometry (Alternative)
This technique is simple and rapid but lacks specificity, making it suitable for the analysis of pure substances or simple mixtures.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam)
Reagents and Materials:
-
Methanol or Ethanol (Spectroscopic grade)
-
This compound reference standard
Procedure:
-
Solvent Selection: Use methanol as the solvent.
-
Determination of λmax: Scan a dilute solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on available data, a maximum absorption is expected around 300-320 nm.[1]
-
Standard Solution Preparation: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard in methanol. Create a series of calibration standards (e.g., 1 to 25 µg/mL) by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
Measurement: Zero the spectrophotometer using methanol as a blank. Measure the absorbance of each standard and the sample solutions at the predetermined λmax.
-
Quantification: Generate a standard curve by plotting absorbance versus concentration. Calculate the concentration of the sample using the linear regression equation.
Method 3: High-Performance Thin-Layer Chromatography (HPTLC) (Alternative)
HPTLC offers higher throughput than HPLC and better specificity than UV-Vis spectrophotometry, making it a viable alternative for routine analysis.
Instrumentation:
-
HPTLC system with automatic sample applicator and densitometric scanner
-
HPTLC plates pre-coated with silica gel 60 F254
Reagents and Materials:
-
Toluene, Chloroform, Methanol (AR grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, Toluene:Chloroform:Methanol (e.g., 6:3:1 v/v/v).
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). Prepare working standards of lower concentrations.
-
Sample Application: Apply the standard and sample solutions as bands of 6 mm width on the HPTLC plate using an automated applicator.
-
Chromatogram Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.
-
Densitometric Analysis: Dry the plate and scan it using a densitometer at a suitable wavelength (e.g., 310 nm).
-
Quantification: Correlate the peak areas of the sample with that of the standard to determine the concentration.
Workflow and Logic Diagrams
Visual representations of the experimental and logical workflows can aid in understanding the methodologies.
Caption: Workflow for HPLC method development and validation.
Caption: Logical comparison of analytical methods.
Conclusion
For the robust and reliable quantification of this compound, the HPLC-UV method stands out as the most suitable choice, especially for regulatory submissions and in complex matrices where specificity is paramount. UV-Vis spectrophotometry , while limited by its low specificity, serves as a rapid and cost-effective tool for screening pure substances. HPTLC offers a balanced compromise, providing higher throughput than HPLC and better specificity than UV-Vis, making it effective for routine quality control applications. The selection of the optimal method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available resources.
References
Comparative Analysis of the Antioxidant Potential of 2-Substituted-5-Nitrobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study on the antioxidant potential of various 2-substituted-5-nitrobenzimidazole derivatives. The information presented herein is intended to support research and development efforts in the discovery of novel antioxidant agents. The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a nitro group at the 5-position and various substituents at the 2-position can significantly modulate the antioxidant capacity of these compounds.
Data Summary of Antioxidant Activity
The antioxidant potential of 2-substituted-5-nitrobenzimidazole derivatives has been evaluated primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant activity, where a lower IC50 value indicates greater potency.
A study on a series of 2-aryl-5-nitrobenzimidazole derivatives demonstrated significant antioxidant activity, in some cases surpassing that of the standard antioxidant, Butylated Hydroxytoluene (BHT).[1][2][3] The synthesized compounds exhibited IC50 values in the range of 3.17 to 7.59 µg/ml, which were notably lower than the IC50 value of BHT (18.42 µg/ml).[1][2][3] The most prominent antioxidant activity was observed in derivatives containing chloro, bromo, and fluoro substituents on the 2-phenyl ring.[1][2][3]
Below is a summary of the reported DPPH radical scavenging activity for these compounds.
| Compound ID | 2-Substituent | IC50 (µg/mL) |
| 3a | p-chlorophenyl | 3.17 |
| 3b | p-bromophenyl | 3.59 |
| 3c | p-fluorophenyl | 4.21 |
| 3d | p-nitrophenyl | 7.59 |
| BHT | (Standard) | 18.42 |
Table 1: DPPH Radical Scavenging Activity of 2-Substituted-5-Nitrobenzimidazole Derivatives and BHT Standard.[1][2][3]
Note: At the time of this publication, specific comparative data for the antioxidant potential of 2-Methyl-5-nitrobenzimidazole within a similar series was not available in the reviewed literature.
Experimental Protocols
For a comprehensive evaluation of antioxidant potential, multiple assays are recommended to assess different mechanisms of antioxidant action. The following are detailed protocols for three widely accepted in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Test compounds (Benzimidazole derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle to prevent degradation from light.
-
Preparation of Test Samples: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From these, prepare a series of dilutions.
-
Assay Protocol:
-
To a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Phosphate Buffered Saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Protocol:
-
Add a small volume of the test compound dilutions to a larger volume of the ABTS•+ working solution.
-
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃) solution
-
Test compounds
-
Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Assay Protocol:
-
Add a small volume of the test compound dilutions to a larger volume of the pre-warmed FRAP reagent.
-
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test samples with a standard curve prepared using known concentrations of FeSO₄.
Visualizations
In Vitro Antioxidant Screening Workflow
The following diagram illustrates a general workflow for the in vitro screening of the antioxidant potential of newly synthesized compounds.
Caption: Workflow for in vitro antioxidant activity screening.
General Mechanism of Radical Scavenging by Benzimidazole Derivatives
The antioxidant activity of benzimidazole derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the imidazole ring or an electron to neutralize free radicals. The substituents on the benzimidazole core can influence this activity by modifying the electron density and the stability of the resulting radical.
Caption: Hydrogen atom donation mechanism by a benzimidazole antioxidant.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-5-nitrobenzimidazole
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities like 2-Methyl-5-nitrobenzimidazole is fundamental to ensuring the integrity of research and the quality of pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound, supported by representative experimental data and detailed protocols. The focus is on cross-validating High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry to ensure consistency and reliability of analytical results.
Data Presentation: A Comparative Overview
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes typical performance characteristics for the quantification of this compound using two common analytical techniques. The values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (r²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 1 - 10 µg/mL[1] |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL | 5 - 25 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103%[1] |
| Precision (%RSD) | < 2% | < 3% |
| Specificity | High (Separation-based) | Low (Interference-prone)[1] |
| Throughput | Medium | High[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for each discussed technique.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a powerful technique that separates components in a mixture, allowing for high specificity and accuracy.
Instrumentation :
-
HPLC system with a pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
Reagents and Standards :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)[3]
-
This compound reference standard
Chromatographic Conditions :
-
Mobile Phase : A mixture of Acetonitrile and water, with a small percentage of acid (e.g., phosphoric or formic acid) to improve peak shape.[3]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : Ambient or controlled (e.g., 30 °C).
-
Detection Wavelength : Determined by the UV absorbance maximum of this compound.
-
Injection Volume : 10-20 µL.
Sample Preparation :
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Dilute the sample solution to a known volume to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantification : A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
UV-Vis Spectrophotometry
This technique is simple and rapid but lacks the specificity of HPLC. It is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent.
Instrumentation :
-
A double-beam UV-Vis spectrophotometer.
Reagents and Standards :
-
A suitable solvent (e.g., methanol or ethanol) that does not absorb in the region of interest.
-
This compound reference standard.
Measurement Procedure :
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution over a range of wavelengths.
-
Prepare a series of standard solutions of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
Quantification : A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of the sample solution is then determined from its absorbance using the calibration curve.
Mandatory Visualization
Caption: Workflow for the cross-validation of two analytical methods.
References
A Comparative Guide to the Cytotoxicity of 2-Methyl-5-nitrobenzimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Among these, 2-Methyl-5-nitrobenzimidazole has served as a crucial starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comparative analysis of the cytotoxic effects of this compound and its various derivatives against several human cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized in the table below. Lower IC50 values are indicative of higher cytotoxic activity.
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2-Methyl-5(6)-nitro-1H-benzimidazole (2) | MCF7 (Breast) | 4.52 | [2] |
| Compound 7 (a thiadiazole derivative) | MCF7 (Breast) | 8.29 | [2] |
| Compound 5 (a bromo-derivative) | MCF-7 (Breast) | 17.8 ± 0.24 | [3] |
| Compound 5 (a bromo-derivative) | DU-145 (Prostate) | 10.2 ± 1.4 | [3] |
| Compound 5 (a bromo-derivative) | H69AR (Lung) | 49.9 ± 0.22 | [3] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | A549 (Lung) | 0.028 µM | [4] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6) | HaCaT (non-cancerous) | 22.2 µM | [4] |
*Note: Values for compound 6 are reported in µM.
The data indicates that substitutions on the benzimidazole ring significantly influence the cytotoxic activity. For instance, compound 6 , a 2-aryl-5(6)-nitro-1H-benzimidazole derivative, demonstrated potent activity against the A549 lung cancer cell line with an IC50 of 28 nM.[4] In contrast, the parent compound, 2-Methyl-5(6)-nitro-1H-benzimidazole, showed an IC50 of 4.52 µg/mL against the MCF7 breast cancer cell line.[2] Furthermore, some derivatives, like compound 5 , have shown significant cytotoxic effects across multiple cancer cell lines, including breast, prostate, and lung cancer.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the cytotoxicity of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][3]
Objective: To determine the effect of test compounds on the viability and proliferation of cancer cells.[1]
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound and its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
Compound Treatment: Serial dilutions of the test compounds are prepared in the complete growth medium. The final DMSO concentration should be kept below 0.1%. The old medium is removed from the wells, and 100 µL of the medium containing the test compounds at various concentrations is added. A vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil) are also included. The plate is incubated for 48 to 72 hours.[1]
-
MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.[1]
-
Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting cell viability against compound concentration.[1]
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.
Objective: To assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compounds.
Procedure: A Muse™ Cell Analyzer can be used for this purpose.[3] Cells are treated with the test compounds for a specified period, after which they are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle. Studies have shown that some benzimidazole derivatives can induce cell cycle arrest, for example, in the S phase or G2/M phase.[3][4]
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells.
Objective: To detect and quantify apoptosis in cancer cells treated with the test compounds.
Procedure: The Annexin-V/PI staining assay is a common method for detecting apoptosis.[3] Annexin-V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). After treatment with the compounds, cells are stained with Annexin-V and PI and analyzed by flow cytometry. An increase in the percentage of Annexin-V positive cells indicates the induction of apoptosis. Some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been shown to induce apoptosis in K562 cell lines.[4]
Visualizations: Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a potential mechanism of action for some benzimidazole derivatives.
Caption: Experimental workflow for evaluating the cytotoxicity of benzimidazole derivatives.
Caption: Proposed mechanism of action via PARP inhibition for select derivatives.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-Methyl-5-nitrobenzimidazole and its Analogs: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of 2-Methyl-5-nitrobenzimidazole and related 5-nitrobenzimidazole derivatives. The content is curated to support research and development by presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways. While direct comparative data for this compound is limited, this guide synthesizes findings from a range of structurally similar compounds to offer valuable insights into their therapeutic potential, primarily focusing on their well-documented anthelmintic and antihypertensive activities.
Anthelmintic Activity: Targeting the Parasite's Cytoskeleton
The primary mechanism of anthelmintic action for benzimidazole derivatives is the disruption of microtubule polymerization in parasitic worms. These compounds bind to the β-tubulin subunit, preventing its assembly into microtubules. This interference with the cytoskeleton leads to impaired cell division, reduced nutrient absorption, and ultimately, paralysis and death of the parasite.[1][2] The selective toxicity of these compounds is attributed to their higher affinity for parasite β-tubulin compared to the mammalian counterpart.[2]
In Vitro Anthelmintic Efficacy
The in vitro anthelmintic activity of 5-nitrobenzimidazole derivatives is often evaluated using the earthworm paralysis and death time assay. This method provides a preliminary assessment of a compound's potential to immobilize and kill worms, using species like Pheretima posthuma as a model organism due to its anatomical and physiological similarities to intestinal roundworms.[1]
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference Standard (Albendazole) Paralysis (min) | Reference Standard (Albendazole) Death (min) |
| 2-(p-chlorophenyl)-5-nitrobenzimidazole | 100 | 20 | 24 | 15 | 18 |
| 2-(o-chlorophenyl)-5-nitrobenzimidazole | 100 | 22 | 28 | 15 | 18 |
| 2-phenyl-5-nitrobenzimidazole | 100 | 25 | 35 | 15 | 18 |
Data synthesized from studies on 2-substituted 5-nitrobenzimidazole derivatives.[3][4]
Experimental Protocol: In Vitro Earthworm Anthelmintic Assay
This protocol outlines the methodology for assessing the anthelmintic activity of test compounds using the adult Indian earthworm, Pheretima posthuma.[1]
Materials:
-
Adult Indian earthworms (Pheretima posthuma) of similar size
-
Test compounds (2-substituted 5-nitrobenzimidazoles)
-
Reference standard (e.g., Albendazole)
-
Vehicle (e.g., 1% Carboxymethyl cellulose)
-
Normal saline
-
Petri dishes
-
Pipettes
-
Stopwatch
Procedure:
-
Worm Preparation: Collect adult earthworms and wash them with normal saline to remove any fecal matter.
-
Grouping: Divide the worms into groups of six, with each group placed in a separate Petri dish.
-
Treatment Administration:
-
Control Group: Add normal saline to one Petri dish.
-
Reference Group: Add a solution of the reference standard (e.g., Albendazole at a specified concentration) to another Petri dish.
-
Test Groups: Add solutions of the test compounds at various concentrations to the remaining Petri dishes.
-
-
Observation: Observe the worms and record the time taken for the first signs of paralysis and the time of death.
-
Paralysis: Is determined when the worms do not move even when shaken vigorously.
-
Death: Is confirmed when the worms lose their motility completely and exhibit a fading body color.
-
Diagram of the In Vitro Anthelmintic Experimental Workflow
Caption: Workflow for the in vitro anthelmintic activity assay.
Signaling Pathway: Inhibition of Tubulin Polymerization
The binding of benzimidazoles to β-tubulin disrupts the dynamic equilibrium of microtubule formation, a process crucial for the parasite's survival.
Caption: Benzimidazole's disruption of microtubule polymerization.
Antihypertensive Activity: Blocking the Renin-Angiotensin System
Certain 5-nitrobenzimidazole derivatives have demonstrated potent antihypertensive effects by acting as antagonists of the Angiotensin II Type 1 (AT1) receptor.[5] Angiotensin II is a peptide hormone that causes vasoconstriction and an increase in blood pressure. By blocking the AT1 receptor, these compounds prevent the binding of Angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]
In Vitro vs. In Vivo Antihypertensive Efficacy
The in vitro activity of these compounds is typically assessed through radioligand binding assays to determine their affinity for the AT1 receptor, expressed as an IC50 value. In vivo efficacy is evaluated by measuring the reduction in blood pressure in hypertensive animal models, such as spontaneously hypertensive rats (SHRs).
| Compound | In Vitro IC50 (nM) for AT1 Receptor | In Vivo Reduction in Mean Blood Pressure (MBP) in SHRs | Dose (mg/kg, oral) | Reference Standard (Losartan) Reduction in MBP |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | 1.03 ± 0.26 | 30 mmHg | 5 | ~25 mmHg |
| 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid | 1.03 ± 0.26 | 41 mmHg | 10 | ~35 mmHg |
Data for a representative 5-nitrobenzimidazole derivative.[5]
Experimental Protocols
In Vitro: Angiotensin II Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.[7]
Materials:
-
Cell membranes prepared from cells expressing the AT1 receptor (e.g., rat liver membranes)
-
Radioligand (e.g., [125I]Sar1,Ile8-Angiotensin II)
-
Test compounds (5-nitrobenzimidazole derivatives)
-
Reference antagonist (e.g., Losartan)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference antagonist.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for evaluating the antihypertensive effect of test compounds in an animal model of hypertension.[8]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compounds
-
Reference drug (e.g., Losartan)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
Procedure:
-
Acclimatization: Acclimatize the SHRs to the blood pressure measurement procedure for several days before the experiment.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean blood pressure (MBP) of each rat.
-
Dosing: Administer the test compound, reference drug, or vehicle to the rats via oral gavage.
-
Post-Dose Measurement: Measure the blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each group and compare the effects of the test compounds to the reference drug and vehicle control.
Diagram of the In Vivo Antihypertensive Experimental Workflow
Caption: Workflow for the in vivo antihypertensive activity assay.
Signaling Pathway: AT1 Receptor Antagonism
By blocking the AT1 receptor, 5-nitrobenzimidazole derivatives inhibit the downstream signaling cascade initiated by Angiotensin II, leading to vasodilation.[9]
Caption: AT1 receptor antagonism by 5-nitrobenzimidazoles.
Conclusion
The compiled data on 5-nitrobenzimidazole derivatives demonstrate their significant potential as both anthelmintic and antihypertensive agents. The in vitro assays serve as crucial initial screens, providing valuable information on the direct interaction of these compounds with their molecular targets. The subsequent in vivo studies in relevant animal models are essential for confirming their therapeutic efficacy and evaluating their pharmacokinetic and pharmacodynamic properties in a physiological context. For both activities, a positive correlation between potent in vitro results and significant in vivo effects is generally observed, underscoring the predictive value of the initial screening assays. Further research into specific derivatives, such as this compound, is warranted to fully elucidate their therapeutic profiles and potential for clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthesis routes for 2-Methyl-5-nitrobenzimidazole
A Comparative Analysis of Synthesis Routes for 2-Methyl-5-nitrobenzimidazole
Introduction
This compound is a crucial heterocyclic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structural motif is found in a range of biologically active molecules. The efficient synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their performance based on experimental data.
Data Presentation
The following table summarizes the quantitative data for three primary synthesis routes for this compound and its analogues.
| Parameter | Route 1: Conventional Condensation | Route 2: Microwave-Assisted Condensation | Route 3: Nitration of 2-Methylbenzimidazole (Analogue-Based) |
| Starting Materials | 4-nitro-o-phenylenediamine, Acetic acid | 4-nitro-o-phenylenediamine, Phenoxyacetic acids | 2-Methylbenzimidazole, Nitrating mixture (HNO₃/H₂SO₄) |
| Catalyst/Reagent | Hydrochloric acid (HCl) | Hydrochloric acid (HCl) | Sulfuric acid (H₂SO₄) |
| Solvent | Aqueous HCl | None (solvent-free or minimal) | Sulfuric acid |
| Reaction Time | 3 - 24 hours | 2.5 - 3.5 minutes[1] | 3 - 6 hours[2] |
| Reaction Temperature | 100 - 110 °C[3] | Microwave irradiation (400W)[1] | 30 - 140 °C[2][4] |
| Yield (%) | 58 - 75% (for analogous compounds)[1] | 82 - 92% (for analogous compounds)[1] | 55 - 91% (for 2-methyl-4(5)-nitroimidazole)[2] |
| Purity | High after recrystallization | High, with simple purification[1] | Variable, requires careful purification |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of this compound via the condensation route.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
Route 1: Conventional Condensation Synthesis
This method involves the condensation of 4-nitro-o-phenylenediamine with a carboxylic acid under acidic conditions with conventional heating.[3]
Materials:
-
4-nitro-o-phenylenediamine (0.01 mole)
-
Acetic acid (0.01 - 0.03 mole)
-
6N Hydrochloric acid (HCl)
-
Aqueous ammonia
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine and acetic acid.
-
Add 15-40 mL of 6N aqueous HCl.
-
Heat the reaction mixture to 100-110°C for 3-24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Neutralize the mixture with aqueous ammonia to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Route 2: Microwave-Assisted Condensation Synthesis
This protocol offers a rapid and efficient alternative to conventional heating, often resulting in higher yields in a significantly shorter time.[1]
Materials:
-
4-nitro-o-phenylenediamine (0.01 mole)
-
Substituted phenoxyacetic acids (as a proxy for acetic acid) (0.01 mole)
-
6N Hydrochloric acid (HCl)
-
Aqueous ammonia
-
Ice
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine and the carboxylic acid.
-
Add 1-2 mL of 6N HCl.
-
Irradiate the mixture in a sealed vessel using a microwave oven at 400W for 2.5-3.5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize with aqueous ammonia to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
Route 3: Nitration of 2-Methylbenzimidazole (Analogue-Based Protocol)
This method involves the nitration of a pre-formed 2-methylbenzimidazole ring. The following protocol is adapted from the nitration of 2-methylimidazole and should be optimized for 2-methylbenzimidazole.[2][5]
Materials:
-
2-Methylbenzimidazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65-70%)
-
Aqueous ammonia (25%)
-
Ice
Procedure:
-
In a reaction vessel, dissolve 2-methylbenzimidazole in concentrated sulfuric acid, keeping the temperature below 30°C with an ice bath.
-
Slowly add concentrated nitric acid to the mixture while maintaining the low temperature.
-
After the addition is complete, stir the mixture for 3 hours.
-
Gradually raise the temperature to 40°C and hold for 1 hour.
-
Allow the reaction mixture to stand for 5-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a 25% aqueous ammonia solution to a pH of approximately 6.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Comparative Analysis
-
Conventional Condensation (Route 1): This is a well-established and straightforward method. However, it suffers from long reaction times and moderately high temperatures, which can lead to higher energy consumption and potential side product formation. The yields are generally moderate.
-
Microwave-Assisted Condensation (Route 2): This modern approach offers significant advantages in terms of reaction time, which is reduced from hours to minutes, and often provides higher yields.[1][6] The rapid heating can also lead to cleaner reactions with fewer side products. The main drawback is the requirement for specialized microwave equipment.
-
Nitration (Route 3): This route starts from a different precursor and involves strong, corrosive acids at potentially high temperatures, posing safety and handling challenges. While it can provide good yields, controlling the regioselectivity to favor the 5-nitro isomer over other isomers can be a challenge and may require careful optimization of reaction conditions. The work-up procedure also involves the handling of large amounts of acidic waste.
Conclusion
For the synthesis of this compound, the microwave-assisted condensation route appears to be the most efficient method, offering excellent yields in a remarkably short reaction time.[1] While it requires specific equipment, the benefits in terms of speed, efficiency, and potentially greener conditions make it a superior choice for laboratory-scale synthesis and high-throughput applications. The conventional condensation method remains a viable, albeit slower, alternative if microwave equipment is unavailable. The nitration route , while feasible, presents more significant challenges in terms of safety, regioselectivity, and waste disposal, making it a less favorable option for the synthesis of this specific target molecule. Researchers should select the most appropriate route based on available equipment, desired throughput, and safety considerations.
References
Benchmarking Vasorelaxant Effects: A Comparative Analysis of 2-Methyl-5-nitrobenzimidazole Derivatives and Standard Vasodilators
This guide provides a comparative analysis of the vasorelaxant effects of novel 5-nitrobenzimidazole derivatives, with a focus on their potential as antihypertensive agents. The performance of these compounds is benchmarked against established vasodilators, supported by experimental data from ex vivo studies on rat aortic rings. Detailed experimental protocols and visualizations of key signaling pathways are included to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Analysis of Vasorelaxant Potency
The vasorelaxant activity of a compound is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum relaxation response. A lower EC50 value indicates greater potency. The following table summarizes the EC50 values for several 5-nitrobenzimidazole derivatives and a selection of well-known vasodilators, as determined in studies using isolated rat aorta pre-contracted with phenylephrine (PhE) or other vasoconstrictors.
| Compound Class | Compound | Vasoconstrictor | EC50 (µM) | Reference |
| 5-Nitrobenzimidazole | BDZ20 (a potent derivative) | Phenylephrine | 21.08 | |
| Other active derivatives (BDZ3, 6, 12, 18) | Phenylephrine | < 30 | ||
| Direct-acting Vasodilator | Hydralazine | Phenylephrine | 3.6 - 20 | [1][2] |
| Nitric Oxide Donor | Sodium Nitroprusside | Phenylephrine | Potent relaxant | [3][4] |
| Nitroglycerin | Phenylephrine | 0.056 | [5] | |
| Calcium Channel Blocker | Verapamil | Phenylephrine | ~7.08 | [6][7][8] |
| Amlodipine | KCl | 0.0075 | [9] | |
| PDE5 Inhibitor | Sildenafil | Phenylephrine | ~11.75 | [7][8] |
Note: The EC50 values are presented to provide a general comparison. Direct comparison should be made with caution as experimental conditions can vary between studies. The study on 5-nitrobenzimidazole derivatives did not test 2-Methyl-5-nitrobenzimidazole itself, but a series of related compounds.
Mechanisms of Vasorelaxation
Vasodilation, the widening of blood vessels, is primarily achieved through the relaxation of vascular smooth muscle cells (VSMCs). This process is regulated by various signaling pathways.
General Vasodilation Pathway
A common pathway for vasodilation involves the nitric oxide (NO) - cyclic guanosine monophosphate (cGMP) signaling cascade. Endothelial cells release NO, which diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to cGMP, which in turn activates protein kinase G (PKG). PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentration and ultimately, muscle relaxation.[3]
Proposed Mechanism for 5-Nitrobenzimidazole Derivatives
Studies on 5-nitrobenzimidazole derivatives suggest that their vasorelaxant effect is partially dependent on the endothelium. This indicates a mechanism that likely involves the release of endothelium-derived relaxing factors, such as nitric oxide. Furthermore, the structural similarity to pimobendan, a known phosphodiesterase-3 (PDE3) inhibitor, suggests that these compounds may also exert their effects by preventing the breakdown of cGMP, thereby prolonging the relaxation signal.
Experimental Protocols
The vasorelaxant properties of this compound and other vasodilators are typically assessed ex vivo using isolated arterial rings mounted in an organ bath system. The following protocol outlines the key steps for this type of assay.
Ex Vivo Vasorelaxation Assay in Isolated Rat Aorta
-
Tissue Preparation :
-
A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective and fatty tissues.
-
The vessel is cut into rings of 2-3 mm in length. For some experiments, the endothelium is denuded by gently rubbing the intimal surface.
-
-
Mounting and Equilibration :
-
Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
-
-
Viability and Contraction :
-
The viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
After a washout period, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, typically phenylephrine (PhE, ~1 µM), to induce a stable tonic contraction.
-
-
Cumulative Concentration-Response Curve :
-
Once a stable plateau of contraction is reached, the test compound (e.g., a 5-nitrobenzimidazole derivative or a known vasodilator) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation response at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis :
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
-
The EC50 values are calculated by nonlinear regression analysis of the concentration-response curves.
-
References
- 1. Mechanism of hydralazine-induced relaxation in resistance arteries during pregnancy: Hydralazine induces vasodilation via a prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel mechanism of vascular relaxation induced by sodium nitroprusside in the isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action of sodium nitroprusside on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Vasorelaxant Effects of Sildenafil and Verapamil on Isolated Rat Aorta with and without Intact Endothelium [wisdomlib.org]
- 7. scialert.net [scialert.net]
- 8. imrpress.com [imrpress.com]
- 9. Vasodilatory action of amlodipine on rat aorta, pig coronary artery, human coronary artery, and on isolated Langendorff rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Methyl-5-nitrobenzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 2-Methyl-5-nitrobenzimidazole, a compound commonly used in pharmaceutical research. Adherence to these procedures is vital to ensure personal safety and compliance with regulatory standards.
Hazard Summary and Safety Data
This compound presents several health hazards.[1][2] It is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Below is a summary of its hazard classifications and other relevant safety information.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[2][3][4] |
|
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] |
|
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[2][5] |
|
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | May cause respiratory irritation.[1][2] |
|
It is important to note that the chemical, physical, and toxicological properties of this compound may not have been thoroughly investigated.[3][6]
Personal Protective Equipment (PPE) and Handling
When handling this compound, appropriate personal protective equipment is mandatory.
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[3][4]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3]
Always work in a well-ventilated area and use appropriate exhaust ventilation where dust is formed.[3] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[3]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]
Step-by-Step Disposal Protocol:
-
Collection: Collect surplus and non-recyclable this compound in a suitable, closed container labeled for disposal.[3] Avoid creating dust during collection.[3]
-
Contact a Licensed Disposal Company: Offer the collected material to a licensed disposal company for proper management.[3]
-
Incineration: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Do not reuse empty containers.[7]
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
Emergency Procedures
In case of accidental release or exposure, follow these first-aid measures:
-
If Swallowed: Call a poison center or doctor/physician if you feel unwell.[4] Rinse your mouth.[4]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[3] If skin irritation persists, call a physician.[4]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4] Get medical attention.[4]
-
If Inhaled: Remove to fresh air.[4] If not breathing, give artificial respiration.[4] Get medical attention if symptoms occur.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C8H7N3O2 | CID 74524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
